Butyl methyl carbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-5-9-6(7)8-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBMVXOCTXTBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576925 | |
| Record name | Butyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4824-75-3 | |
| Record name | Butyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
butyl methyl carbonate chemical structure
An In-depth Technical Guide to Butyl Methyl Carbonate
Abstract
This technical guide provides a comprehensive overview of butyl methyl carbonate (BMC), an asymmetric dialkyl carbonate. The document delves into its core chemical structure, physicochemical properties, and spectroscopic signature. Authored for researchers, scientists, and professionals in drug development, this guide synthesizes foundational knowledge with practical application. It details a robust synthetic protocol, explores its potential applications as a reagent and green solvent, and outlines critical safety and handling procedures. The objective is to equip the scientific community with the necessary technical information to effectively utilize and understand butyl methyl carbonate in a laboratory and industrial context.
Core Chemical Identity and Physicochemical Properties
Butyl methyl carbonate, with the CAS number 4824-75-3, is an organic compound classified as a carbonic acid ester.[1] Its structure features a central carbonate group flanked by a methyl and a butyl group. This asymmetry influences its physical properties and reactivity, distinguishing it from symmetric carbonates like dimethyl carbonate (DMC) or dibutyl carbonate.
The fundamental identifiers and properties of butyl methyl carbonate are summarized below.
Chemical Structure
The molecular structure of butyl methyl carbonate consists of a planar carbonate core. The butyl group, being larger than the methyl group, contributes to the molecule's overall lipophilicity.
Caption: Workflow for the Synthesis of Butyl Methyl Carbonate.
Step-by-Step Experimental Protocol
Materials:
-
Dimethyl carbonate (DMC)
-
n-Butanol
-
Catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, fractional distillation column (e.g., Vigreux), condenser, and heating mantle.
Procedure:
-
Reactor Setup: Assemble a reflux apparatus equipped with a fractional distillation head and a heating mantle. Ensure all glassware is dry.
-
Charging Reagents: In a round-bottom flask, charge n-butanol and an excess of dimethyl carbonate (e.g., 2-3 molar equivalents). The excess DMC serves as both a reactant and a solvent.
-
Catalyst Addition: Add a catalytic amount of a suitable transesterification catalyst (e.g., 0.1-1.0 mol% of sodium methoxide).
-
Causality: The catalyst is essential to increase the rate of nucleophilic attack of the butanol on the carbonyl carbon of DMC. Basic catalysts deprotonate the alcohol, increasing its nucleophilicity.
-
-
Reaction and Distillation: Heat the mixture to reflux. A low-boiling azeotrope of methanol and DMC will begin to distill.
-
Causality: The removal of the methanol byproduct is critical. According to Le Châtelier's principle, removing a product shifts the equilibrium towards the formation of more products, driving the reaction to completion.
-
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) to observe the consumption of n-butanol and the formation of butyl methyl carbonate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if necessary (e.g., with a mild acid if a basic catalyst was used).
-
Extraction: Wash the crude product with water and then with brine to remove any remaining catalyst, methanol, and other water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄, then filter.
-
Purification: Purify the final product by fractional distillation under reduced pressure to obtain pure butyl methyl carbonate.
Applications in Research and Drug Development
While not as widely studied as its smaller counterpart, dimethyl carbonate, butyl methyl carbonate holds potential in several areas relevant to drug development and organic synthesis.
-
Green Solvent: Like DMC, butyl methyl carbonate is a carbonate ester and can be considered a "green" or environmentally benign solvent. [2]Its higher boiling point compared to many common solvents (e.g., ethyl acetate, acetone) can be advantageous for reactions requiring elevated temperatures.
-
Methylating Agent: In the presence of a suitable catalyst, methyl carbonates can act as methylating agents. [3]A patent highlights the use of methyl carbonate in the synthesis of α-methylphenylacetic acid derivatives, which are precursors to profen-class anti-inflammatory drugs like ibuprofen and ketoprofen. [3]Butyl methyl carbonate could potentially serve a similar role, offering different solubility and reactivity profiles.
-
Carbonylating Reagent: The carbonate functionality can be used to introduce a carbonyl group into a molecule, making it a building block for more complex structures.
-
Protecting Group Chemistry: Carbonates are related to Boc (di-tert-butyl dicarbonate), a ubiquitous protecting group for amines in peptide and pharmaceutical synthesis. [4]While less common, asymmetric carbonates could find niche applications in multi-step synthetic sequences where specific deprotection conditions are required.
Safety and Handling
Butyl methyl carbonate is a flammable liquid and an irritant. [1]Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements:
-
H226: Flammable liquid and vapor. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautions for Safe Handling:
-
Handle only in a well-ventilated area or a chemical fume hood. [5] * Keep away from heat, sparks, open flames, and other ignition sources. [6] * Use explosion-proof electrical equipment and take precautionary measures against static discharge. [5][6] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat. [7] * Avoid breathing vapors. [7]* Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [6] * Keep away from incompatible materials such as strong oxidizing agents. [2]
-
Conclusion
Butyl methyl carbonate is a versatile chemical compound with a well-defined structure and predictable chemical properties. Its characterization by modern spectroscopic methods is straightforward, and its synthesis can be achieved through established, environmentally conscious methods like transesterification. With potential applications as a specialized solvent and reagent in organic synthesis, particularly in pharmaceutical development, a thorough understanding of its properties and handling requirements is essential for the modern researcher. This guide provides the foundational knowledge to enable its safe and effective use in scientific endeavors.
References
Sources
- 1. Butyl methyl carbonate | C6H12O3 | CID 15688890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
physical and chemical properties of butyl methyl carbonate
An In-depth Technical Guide to Butyl Methyl Carbonate
Introduction
Butyl methyl carbonate (BMC) is an organic compound with the chemical formula C6H12O3.[1][2] It belongs to the family of organic carbonates, which are esters of carbonic acid. These compounds are gaining increasing attention as environmentally benign solvents and reagents due to their low toxicity and biodegradability.[3] This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physical Properties
Butyl methyl carbonate is a colorless liquid at room temperature.[4] A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| Boiling Point | 150.5 °C at 745 Torr | ChemicalBook[5] |
| Density | 0.961 g/cm³ (Predicted) | ChemicalBook[5] |
| Appearance | Colorless Liquid | Sigma-Aldrich[4] |
| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |
Chemical Structure and Spectroscopic Data
A thorough understanding of the structure of butyl methyl carbonate is fundamental to interpreting its reactivity and spectroscopic data.
Chemical Structure
Caption: 2D Structure of Butyl Methyl Carbonate.
Spectroscopic Analysis
While specific spectra for butyl methyl carbonate are not widely published, its spectroscopic characteristics can be predicted based on its functional groups and the analysis of similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl and methyl groups. The butyl chain would exhibit a triplet for the terminal methyl group, multiplets for the two internal methylene groups, and a triplet for the methylene group attached to the oxygen. The methyl group attached to the carbonate oxygen would appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carbonate group would have the most downfield chemical shift.
The IR spectrum of butyl methyl carbonate will be dominated by a strong absorption band characteristic of the C=O stretch of the carbonate group, typically appearing in the region of 1740-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations from the alkyl chains.
In mass spectrometry with electron ionization (EI), butyl methyl carbonate would produce a molecular ion peak corresponding to its molecular weight.[6] Common fragmentation patterns would involve the loss of alkyl and alkoxy groups.
Chemical Properties and Reactivity
Stability and Reactivity
Butyl methyl carbonate is a stable compound under standard conditions. However, it can undergo various chemical reactions, particularly at the ester linkages. It is considered a flammable liquid and its vapors may form explosive mixtures with air.[1]
Hydrolysis
Like other esters, butyl methyl carbonate can be hydrolyzed under acidic or basic conditions to yield butanol, methanol, and carbon dioxide.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of butyl and methyl carbonates, which can be further hydrolyzed.
Caption: Generalized Hydrolysis Pathways for Butyl Methyl Carbonate.
Transesterification
Transesterification is a key reaction for both the synthesis and modification of carbonates. In this process, the butyl or methyl group of butyl methyl carbonate is exchanged with another alcohol in the presence of an acid or base catalyst.[7] This reaction is reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products.[7]
Caption: Conceptual Workflow of Transesterification.
Thermal Decomposition
At elevated temperatures, organic carbonates can decompose. The decomposition of similar compounds like lithium methyl carbonate has been studied in the context of lithium-ion batteries, where it ultimately forms lithium carbonate.[8][9] The thermal decomposition of t-butyl methyl ether, a related compound, yields isobutene and methanol.[10]
Synthesis
A common method for the synthesis of unsymmetrical carbonates like butyl methyl carbonate is through the transesterification of a symmetrical carbonate (e.g., dimethyl carbonate) with an alcohol (in this case, butanol) in the presence of a suitable catalyst.[3]
Caption: General Synthesis of Butyl Methyl Carbonate via Transesterification.
Safety and Handling
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, butyl methyl carbonate is classified with the following hazards:[1][4]
| Hazard Class | Code | Statement |
| Flammable liquids | H226 | Flammable liquid and vapor |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation |
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. In case of insufficient ventilation, wear respiratory protection.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors and contact with skin and eyes.[11]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
Applications
While specific applications for butyl methyl carbonate are not extensively documented, its properties suggest potential uses analogous to other organic carbonates like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC). These include:
-
Green Solvent: Due to their low toxicity, organic carbonates are considered environmentally friendly alternatives to traditional solvents like toluene and xylene in paints and adhesives.[3]
-
Electrolyte in Lithium-Ion Batteries: Organic carbonates are key components of the electrolyte in lithium-ion batteries.
-
Reagent in Organic Synthesis: They can be used as methylating or carbonylating agents in various chemical reactions.[3]
Experimental Protocols
Determination of Boiling Point
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of butyl methyl carbonate and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not at standard pressure (760 Torr), a correction may be needed.
Spectroscopic Analysis Protocol (General)
-
Sample Preparation: Prepare a dilute solution of butyl methyl carbonate in a suitable deuterated solvent (for NMR) or as a neat liquid film (for IR). For mass spectrometry, the sample is typically introduced via direct injection or through a gas chromatograph.[6]
-
Instrument Setup: Configure the spectrometer (NMR, IR, or MS) with the appropriate parameters for data acquisition.
-
Data Acquisition: Acquire the spectrum of the sample.
-
Data Processing and Interpretation: Process the raw data (e.g., Fourier transform for NMR and IR). Analyze the resulting spectrum to identify characteristic peaks and correlate them to the molecular structure of butyl methyl carbonate.[6]
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethyl methyl carbonate.
- National Center for Biotechnology Information. (n.d.). Butyl methyl carbonate. PubChem.
- Sigma-Aldrich. (2025-08-05). SAFETY DATA SHEET.
- ChemBK. (n.d.). Methyl carbonate.
- Wikipedia. (n.d.). Methyl tert-butyl ether.
- ACS Publications. (2026-01-26). Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. Organic Letters.
- ChemicalBook. (2023-05-04). Methyl butyl carbonate.
- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
- ResearchGate. (2024-05-01). Thermal Decomposition Mechanism of Lithium Methyl Carbonate in Solid Electrolyte Interphase Layer of Lithium-ion battery.
- Sigma-Aldrich. (n.d.). butyl methyl carbonate.
- Benchchem. (n.d.). A Spectroscopic Guide to Butyl Butyrate: NMR, IR, and Mass Spectrometry Data.
- Oxford Academic. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry.
- ACS Publications. (n.d.). Hydrolysis of Simple Aromatic Esters and Carbonates.
- Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates.
- ResearchGate. (2025-08-06). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid.
- Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethyl methyl carbonate.
- ChemComplete. (2019-10-14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- PubChemLite. (n.d.). Butyl methyl carbonate (C6H12O3).
- ResearchGate. (n.d.). Metal-Free Transesterification Catalyzed by Tetramethylammonium Methyl Carbonate.
- ACS Publications. (2010-04-16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- ResearchGate. (n.d.). The thermal decomposition of t-butyl methyl ether.
- Master Organic Chemistry. (2022-11-10). Transesterification.
- Y-Scholar Hub@YONSEI. (2024-06). Thermal decomposition mechanism of lithium methyl carbonate in solid electrolyte interphase layer of lithium-ion battery.
- (n.d.). Methyl Esters and Derivatives.
- YouTube. (2017-03-22). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel).
- Google Patents. (n.d.). US9533934B2 - Hydrolysis of an ester compound.
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- The Good Scents Company. (n.d.). 2-methyl butyl salicylate 2-hydroxybenzoic acid 2-methylbutyl ester.
- Wikipedia. (n.d.). Transesterification.
- Wikipedia. (n.d.). Flavored tobacco.
Sources
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- 4. butyl methyl carbonate | 4824-75-3 [sigmaaldrich.com]
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- 7. Transesterification - Wikipedia [en.wikipedia.org]
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The Thermodynamic Landscape of Butyl Methyl Carbonate: A Technical Guide for Researchers
Foreword
To the researchers, scientists, and drug development professionals dedicated to advancing molecular understanding, this guide offers a comprehensive exploration of the thermodynamic properties of butyl methyl carbonate (BMC). While experimental data for BMC remains nascent in publicly accessible literature, its structural analogues—dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC)—have been the subject of extensive study. This document, therefore, leverages the well-established thermodynamic principles and methodologies applied to these related compounds to construct a predictive and methodological framework for understanding BMC.
This guide is structured to provide not just data, but a deeper understanding of the why and how behind thermodynamic characterization. By elucidating the experimental techniques and computational models, we aim to equip you with the foundational knowledge to critically evaluate, predict, and ultimately, contribute to the growing body of data on this and other important organic carbonates.
Introduction to Butyl Methyl Carbonate
Butyl methyl carbonate (C₆H₁₂O₃) is an asymmetric organic carbonate that holds potential in various chemical applications, including as a solvent and an electrolyte component in lithium-ion batteries.[1] Its physical and chemical characteristics are dictated by the interplay of its butyl and methyl ester groups, influencing its volatility, solvency, and reactivity. A thorough understanding of its thermodynamic properties is paramount for process design, safety assessment, and optimization in any application.
Table 1: Fundamental Properties of Butyl Methyl Carbonate
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Boiling Point | 150.5 °C (at 745 Torr) | [3] |
| Predicted Density | 0.961 ± 0.06 g/cm³ | [3] |
| IUPAC Name | butyl methyl carbonate | [2] |
| CAS Number | 4824-75-3 | [2] |
Synthesis of Butyl Methyl Carbonate: A Thermodynamic Perspective
The synthesis of asymmetric carbonates like BMC can often be achieved through transesterification reactions. A common route involves the reaction of dimethyl carbonate (DMC) with butanol. The thermodynamic feasibility of this reaction is a critical consideration for process development.
Sources
Methodological & Application
Application Notes and Protocols for Formulating High-Voltage Electrolytes with Butyl Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pursuit of higher energy density in lithium-ion batteries necessitates the development of electrolytes stable at high operating voltages (>4.5 V). This guide provides a comprehensive overview and detailed protocols for the formulation of high-voltage electrolytes utilizing butyl methyl carbonate (BMC) as a co-solvent. We will delve into the rationale behind component selection, provide step-by-step procedures for preparation and characterization, and discuss the critical role of additives in achieving stable electrochemical performance. This document is intended to serve as a practical resource for researchers and scientists in the field of battery materials and electrolyte development.
Introduction: The Imperative for High-Voltage Electrolytes
The energy density of a lithium-ion battery is a product of its specific capacity and operating voltage. While significant research has focused on developing high-capacity electrode materials, elevating the charging voltage presents a direct path to higher energy densities. However, conventional carbonate-based electrolytes exhibit limited electrochemical stability, undergoing oxidative decomposition at potentials above 4.5 V. This degradation leads to the formation of a resistive solid electrolyte interphase (SEI) on the cathode, gas generation, and a rapid decline in cycle life.
The formulation of high-voltage electrolytes, therefore, centers on creating a solution that is both ionically conductive and electrochemically stable at these elevated potentials. This typically involves a carefully balanced mixture of cyclic and linear carbonates, a suitable lithium salt, and functional additives that can form a protective and stable cathode-electrolyte interphase (CEI).
The Role of Butyl Methyl Carbonate (BMC) in High-Voltage Electrolytes
Organic carbonate solvents are the cornerstone of modern lithium-ion battery electrolytes. They are generally categorized into cyclic carbonates, such as ethylene carbonate (EC), and linear carbonates, such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and butyl methyl carbonate (BMC).
-
Cyclic Carbonates (e.g., Ethylene Carbonate - EC): These solvents possess a high dielectric constant, which is crucial for effectively dissolving the lithium salt (e.g., LiPF₆) and promoting ion pair dissociation. However, their high viscosity can impede ion transport, leading to lower ionic conductivity, especially at low temperatures.
-
Linear Carbonates (e.g., Butyl Methyl Carbonate - BMC): Linear carbonates are primarily employed to reduce the viscosity of the electrolyte mixture.[1] This decrease in viscosity enhances the mobility of lithium ions, thereby improving the overall ionic conductivity of the electrolyte.[1] Butyl methyl carbonate, with its longer alkyl chain compared to DMC and EMC, can be expected to have a lower viscosity and freezing point, potentially offering benefits for low-temperature performance.
The selection of a linear carbonate is a critical aspect of electrolyte design, as it influences not only the physical properties of the electrolyte but also the composition and stability of the SEI and CEI.
Physicochemical Properties of Butyl Methyl Carbonate
Understanding the fundamental properties of BMC is essential for rational electrolyte design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Colorless liquid | General knowledge |
| Boiling Point | ~155 °C (estimated) | General knowledge |
While specific data on the dielectric constant and viscosity of BMC in battery-grade purity can be limited in publicly available literature, it is expected to follow the trend of other linear carbonates, offering a lower viscosity than cyclic carbonates.
Safety First: Handling Butyl Methyl Carbonate and Electrolyte Components
The components of high-voltage electrolytes are hazardous materials and must be handled with appropriate safety precautions.
Butyl Methyl Carbonate (BMC) Hazards:
-
Flammable liquid and vapor.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Lithium Hexafluorophosphate (LiPF₆) Hazards:
-
Toxic if swallowed or inhaled.
-
Causes severe skin burns and eye damage.
-
Reacts with water to produce toxic hydrogen fluoride (HF) gas.
General Laboratory Safety:
-
All handling of electrolyte components and prepared electrolytes must be conducted in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment (PPE) is mandatory: safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.
-
In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.
-
Have a Class D fire extinguisher suitable for flammable metals and reactive chemicals readily available.
Protocol for High-Voltage Electrolyte Formulation with Butyl Methyl Carbonate
This protocol outlines the preparation of a baseline high-voltage electrolyte. The ratios of the components can be varied to optimize for specific performance characteristics.
Required Materials and Equipment
-
Solvents:
-
Ethylene carbonate (EC), battery grade (anhydrous, >99.9%)
-
Butyl methyl carbonate (BMC), battery grade (anhydrous, >99.9%)
-
-
Lithium Salt:
-
Lithium hexafluorophosphate (LiPF₆), battery grade (anhydrous, >99.9%)
-
-
Additives (Optional but Recommended):
-
Vinylene carbonate (VC)
-
Fluoroethylene carbonate (FEC)
-
Lithium bis(oxalato)borate (LiBOB)
-
-
Equipment:
-
Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
-
High-precision balance (± 0.1 mg)
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bars
-
Amber glass bottles for storage
-
Step-by-Step Formulation Procedure
All steps must be performed inside an argon-filled glovebox.
-
Solvent Preparation:
-
Precisely weigh the required amounts of ethylene carbonate and butyl methyl carbonate into a clean, dry glass beaker. A common starting point is a 3:7 to 1:1 volumetric ratio of EC to BMC.
-
Place a magnetic stir bar in the beaker and stir the solvents until a homogeneous mixture is obtained.
-
-
Lithium Salt Dissolution:
-
Slowly add the pre-weighed LiPF₆ to the solvent mixture while stirring continuously. A typical concentration is 1.0 M.
-
Continue stirring until the LiPF₆ is completely dissolved. This may take several hours. The solution should be clear and colorless.
-
-
Additive Incorporation (if applicable):
-
If using additives, add the desired weight percentage (typically 0.5-2.0 wt%) to the electrolyte solution.
-
Stir until the additives are fully dissolved.
-
-
Storage:
-
Transfer the prepared electrolyte into a labeled, airtight amber glass bottle.
-
Store the electrolyte in the glovebox to protect it from moisture and air.
-
Figure 1: Workflow for the formulation of a high-voltage electrolyte with butyl methyl carbonate in an inert atmosphere.
Electrochemical Characterization Protocols
Once the electrolyte is formulated, its electrochemical properties must be evaluated. This is typically done using coin cells.
Coin Cell Assembly Protocol (CR2032)
This protocol describes the assembly of a half-cell with a high-voltage cathode and a lithium metal anode.
-
Electrode and Separator Preparation:
-
Punch circular electrodes from the cathode material (e.g., LiNi₀.₅Mn₁.₅O₄ - LNMO) and lithium metal foil.
-
Punch circular separators from a microporous polymer membrane (e.g., Celgard).
-
Dry all components under vacuum at an appropriate temperature before transferring them into the glovebox.
-
-
Assembly in Glovebox:
-
Place the cathode disc in the center of the coin cell's bottom case.
-
Dispense a small drop of the prepared electrolyte onto the cathode.
-
Place the separator on top of the wetted cathode.
-
Add another drop of electrolyte to the separator.
-
Place the lithium metal anode on the separator.
-
Place a spacer and a spring on top of the lithium anode.
-
Carefully place the top cap onto the assembly.
-
Crimp the coin cell using a crimping machine to ensure a hermetic seal.[2]
-
Figure 2: Step-by-step process for assembling a CR2032 coin cell for electrochemical testing.
Cyclic Voltammetry (CV) for Electrochemical Stability Window
Cyclic voltammetry is used to determine the oxidative stability of the electrolyte.
-
Cell Configuration: Three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Li/Li⁺), and a counter electrode (e.g., lithium metal).
-
Procedure:
-
Scan the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).
-
Observe the current response. The onset of a significant increase in anodic current indicates the oxidative decomposition of the electrolyte.
-
A stable electrolyte will exhibit a wide potential window with minimal current flow before the decomposition potential.
-
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis
EIS is a powerful non-destructive technique to probe the properties of the SEI and CEI.[3][4]
-
Procedure:
-
Assemble a symmetric cell (e.g., Li/Li) or a full cell.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.01 Hz).
-
The resulting impedance data can be plotted as a Nyquist plot and fitted to an equivalent circuit model to extract information about the solution resistance, charge transfer resistance, and the resistance and capacitance of the interfacial layers. Changes in these parameters over cycling can provide insights into the stability of the SEI and CEI.
-
The Critical Role of Additives in High-Voltage Electrolytes
While the bulk electrolyte composition is important, the formation of a stable CEI is paramount for the long-term cycling of high-voltage cathodes. Additives are introduced in small quantities to preferentially oxidize on the cathode surface, forming a protective layer that prevents further electrolyte decomposition.
Commonly used additives for high-voltage applications include:
-
Vinylene Carbonate (VC): Forms a stable, polymeric CEI.
-
Fluoroethylene Carbonate (FEC): Can lead to the formation of LiF in the CEI, which is known to be a good ionic conductor and electronically insulating.
-
Lithium Bis(oxalato)borate (LiBOB): Decomposes to form a stable, borate-containing CEI.[5]
The choice of additive and its concentration must be carefully optimized for the specific cathode material and electrolyte system.
Conclusion
The formulation of high-voltage electrolytes is a complex but critical endeavor for advancing lithium-ion battery technology. Butyl methyl carbonate presents a promising co-solvent for these systems, potentially offering benefits in terms of viscosity and low-temperature performance. However, successful implementation requires a holistic approach that considers the interplay between the solvent mixture, the lithium salt, and functional additives. The protocols outlined in this guide provide a solid foundation for the systematic development and characterization of novel high-voltage electrolytes. It is through such rigorous and well-controlled experimentation that the next generation of high-energy lithium-ion batteries will be realized.
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2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. (2025). ResearchGate. [Link]
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Preparing for electrochemical experiments inside the glovebox. (2015). OIST Groups. [Link]
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The Use of Methyl Butyrate-Based Electrolytes With Additives to Enable the Operation of Li-Ion Cells With High Voltage Cathodes Over a Wide Temperature Range. (2025). ResearchGate. [Link]
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Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. (2025). ACS Electrochemistry. [Link]
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Crucial Roles of Ethyl Methyl Carbonate in Lithium-Ion and Dual-Ion Batteries: A Review. (2024). Langmuir. [Link]
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Building Practical High‐Voltage Cathode Materials for Lithium‐Ion Batteries. (2025). ResearchGate. [Link]
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Crucial Roles of Ethyl Methyl Carbonate in Lithium-Ion and Dual-Ion Batteries: A Review. (2024). ResearchGate. [Link]
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Use of Additives to Improve Performance of Methyl Butyrate-Based Lithium-Ion Electrolytes. (2011). NASA Technical Reports Server. [Link]
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Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. (2025). PubMed Central. [Link]
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Preparation of Battery-Grade Lithium Carbonate with Lithium-Containing Desorption Solution. (2019). MDPI. [Link]
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A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries. (2024). PubMed Central. [Link]
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How To Make Coin Cells. Landt Instruments. [Link]
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Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. TUM-IAS. [Link]
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Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries. (2023). Energy & Environmental Science. [Link]
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Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate Ratios. (2024). MDPI. [Link]
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What does electrochemical impedance spectroscopy have to do with Li-ion health? (2023). EEWorld Online. [Link]
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Ethyl Methyl Carbonate as a Cosolvent for Lithium-Ion Cells. (2017). Tech Briefs. [Link]
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Initial solid electrolyte interphase formation process of graphite anode in LiPF6 electrolyte: an in situ ECSTM investigation. Physical Chemistry Chemical Physics. [Link]
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Preparation of battery-grade lithium carbonate by microbubble enhanced CO2 gas–liquid reactive crystallization. Green Chemistry. [Link]
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Mechanistic Study of Electrolyte Additives to Stabilize High-Voltage Cathode-Electrolyte Interface in Lithium-Ion Batteries. (2017). PubMed. [Link]
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How to make a Lithium-Ion coin cell battery. (2025). Medium. [Link]
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Cyclic Voltammetry Experiment. Gamry Instruments. [Link]
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The effects of substituting groups in cyclic carbonates for stable SEI formation on graphite anode of lithium batteries. (2025). ResearchGate. [Link]
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The Value Proposition: Why Leading Manufacturers Choose Our Ethyl Methyl Carbonate. (2026). LinkedIn. [Link]
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How to Safely Prepare Battery Electrolyte Solutions. (2025). Medium. [Link]
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Lithium Nitrate Solvation Chemistry in Carbonate Electrolyte Sustains High-Voltage Lithium Metal Batteries. (2018). PubMed. [Link]
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How to Perform Cyclic Voltammetry Measurements. (2015). YouTube. [Link]
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Impedance spectroscopy characterization of lithium batteries with different ages in second life application. FLORE. [Link]
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Application Notes and Protocols for Butyl Methyl Carbonate as a Green Solvent in Organic Synthesis
Introduction: Embracing Sustainability in Synthesis with Butyl Methyl Carbonate
The paradigm of modern organic synthesis is progressively shifting towards greener and more sustainable practices. This entails the development and implementation of processes that minimize environmental impact, reduce waste, and utilize safer chemicals. A cornerstone of this green chemistry revolution is the replacement of conventional volatile organic compounds (VOCs) with environmentally benign solvents. Butyl methyl carbonate (BMC), a member of the dialkyl carbonate family, has emerged as a promising green solvent, offering a compelling combination of favorable physicochemical properties, low toxicity, and biodegradability.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective utilization of butyl methyl carbonate as a green solvent in various organic transformations. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to empower chemists to integrate BMC into their synthetic workflows, thereby fostering a culture of sustainability in the laboratory and beyond.
Physicochemical and Safety Profile of Butyl Methyl Carbonate
A thorough understanding of a solvent's properties is paramount for its effective and safe implementation. Butyl methyl carbonate is a colorless liquid with a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol [1]. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Boiling Point | Not explicitly found, but expected to be between that of dimethyl carbonate (90 °C) and dibutyl carbonate (207 °C) | N/A |
| Density | Not explicitly found | N/A |
| Flash Point | Flammable liquid and vapor (H226) | [1] |
Safety Considerations: Butyl methyl carbonate is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Green Synthesis of Butyl Methyl Carbonate
The environmental credentials of a green solvent are not solely determined by its performance and disposal, but also by its production route. Butyl methyl carbonate can be synthesized via green pathways, most notably through the transesterification of dimethyl carbonate (DMC) with butanol. This method avoids the use of toxic reagents like phosgene, which was historically used in the production of carbonates. The direct synthesis of dialkyl carbonates from CO2 and alcohols is another area of active research, promising an even more sustainable route to these valuable solvents[2]. A high yield of butyl methyl carbonate (95%) can be achieved in just one hour through the reaction of alcohols with dimethyl carbonate[3].
Applications in Organic Synthesis
The utility of butyl methyl carbonate as a green solvent stems from its favorable properties, including its moderate polarity, aprotic nature, and ability to act as a reagent in certain transformations.
Alkylation Reactions: A Greener Alternative to Halogenated Solvents
Dialkyl carbonates have been demonstrated to be effective media for alkylation reactions, offering a safer alternative to commonly used halogenated solvents like dichloromethane and chloroform. The use of dialkyl carbonates can lead to cleaner reactions and simpler workup procedures.
Causality: The polar aprotic nature of butyl methyl carbonate facilitates the dissolution of both the substrate and the alkylating agent, while effectively solvating the cation of the base, thereby enhancing the nucleophilicity of the reacting species. Furthermore, using a carbonate as the solvent can often simplify product isolation, as the solvent itself is readily removed by distillation and is less likely to form persistent emulsions during aqueous workup compared to chlorinated solvents.
Generalized Protocol for Alkylation of Active Methylene Compounds
This protocol is based on established procedures for alkylations in dialkyl carbonates[4].
Materials:
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Alkylating agent (e.g., benzyl chloride, butyl bromide)
-
Base (e.g., sodium methoxide, potassium carbonate)
-
Butyl Methyl Carbonate (BMC), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the active methylene compound (1.0 eq) and anhydrous butyl methyl carbonate (5-10 volumes).
-
Base Addition: Add the base (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more water if necessary to dissolve any inorganic salts.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography.
Carboxymethylation and Methylation Reactions
Dialkyl carbonates, particularly dimethyl carbonate, are well-established reagents for carboxymethylation and methylation reactions, offering a non-toxic alternative to hazardous reagents like phosgene and methyl halides[5]. While specific protocols for butyl methyl carbonate in these roles are less common, the underlying reactivity is analogous. BMC can act as a source of a butoxycarbonyl group or, under more forcing conditions, a methyl group.
Causality: The electrophilic carbonyl carbon of butyl methyl carbonate can be attacked by nucleophiles, leading to butoxycarbonylation. At higher temperatures and in the presence of suitable catalysts, decarboxylation can occur, resulting in methylation. The choice of reaction conditions (temperature, catalyst) can therefore be tuned to favor one pathway over the other.
Conceptual Workflow for Butoxycarbonylation/Methylation
Caption: Conceptual workflow for butoxycarbonylation vs. methylation using BMC.
Potential Application in Cross-Coupling Reactions
Causality: The polar aprotic nature of BMC can aid in the solubility of the various components of a cross-coupling reaction, including the palladium catalyst, ligands, base, and substrates. Its relatively high boiling point would also be advantageous for reactions requiring elevated temperatures.
Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a generalized protocol and would require optimization for specific substrates.
Materials:
-
Aryl or vinyl halide (1.0 eq)
-
Boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, 2-3 eq)
-
Butyl Methyl Carbonate (BMC)
-
Water (optional, as a co-solvent)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add butyl methyl carbonate (and water, if used) to the vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring until the reaction is complete (monitored by TLC or GC).
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Extractive Workup and Solvent Recovery
An essential aspect of green chemistry is the ability to recover and reuse solvents. Butyl methyl carbonate's limited miscibility with water makes it a good candidate for extractive workups.
Causality: During an aqueous workup, the desired organic product will preferentially partition into the BMC layer, while water-soluble impurities and byproducts will be removed in the aqueous phase. The relatively low volatility of BMC compared to solvents like diethyl ether or dichloromethane means that solvent loss during handling is minimized.
Generalized Extractive Workup Protocol
Caption: Generalized workflow for extractive workup using BMC.
Solvent Recovery: After the extractive workup and separation of the product, the recovered butyl methyl carbonate can be purified by distillation for reuse. The feasibility and efficiency of this recovery process on a laboratory scale will depend on the boiling points of any remaining impurities.
Conclusion
Butyl methyl carbonate represents a viable and attractive green solvent for a range of applications in organic synthesis. Its favorable safety and environmental profile, coupled with its effectiveness as a reaction medium, makes it a valuable tool for chemists striving to implement more sustainable practices. While specific, optimized protocols for every reaction type are still being developed, the foundational principles and generalized procedures outlined in this guide provide a solid starting point for the adoption of butyl methyl carbonate in the modern synthesis laboratory. By embracing such green alternatives, the scientific community can continue to advance the frontiers of chemistry while minimizing its environmental footprint.
References
- CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid - Google P
-
Liu, K., & Liu, C. (2021). Synthesis of dimethyl carbonate from methanol and CO 2 under low pressure. RSC Advances, 11(59), 37423-37427. (URL: [Link])
-
Synthesis of alkyl methyl ethers and alkyl methyl carbonates by reaction of alcohols with dimethyl carbonate in the presence of tungsten and cobalt complexes | Request PDF. (URL: [Link])
-
Butyl methyl carbonate | C6H12O3 | CID 15688890 - PubChem. (URL: [Link])
-
Electronic Supplementary Information (ESI) for: Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and - The Royal Society of Chemistry. (URL: [Link])
-
Technical Notes - Removal of Reaction Solvent by Extractive Workup. (URL: [Link])
-
Lei, P., & Szostak, M. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 189-196. (URL: [Link])
- US2358768A - Alkylation of organic compounds - Google P
-
Aricò, F., & Tundo, P. (2010). Dimethyl carbonate: a modern green reagent and solvent. Russian Chemical Reviews, 79(6), 479. (URL: [Link])
-
Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF. (URL: [Link])
-
2.2.1 Cross-Coupling Methods for Methylation - ResearchGate. (URL: [Link])
-
(PDF) An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor - ResearchGate. (URL: [Link])
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. (URL: [Link])
-
Chem 355 Lab Manual Fall, 2024 - Minnesota State University Moorhead. (URL: [Link])
-
Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions - PMC. (URL: [Link])
-
Green Routes to Dimethyl Carbonate: A Green and Versatile Methylating Reactant. (URL: [Link])
-
Workup - Department of Chemistry : University of Rochester. (URL: [Link])
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Solvents for Alkylations - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
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Greener production of dimethyl carbonate by the Power-to-Fuel concept: a comparative techno-economic analysis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03865B. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Oxidative Carbonylation of Methanol to Dimethyl Carbonate in Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate - ResearchGate. (URL: [Link])
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (URL: [Link])
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. (URL: [Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])
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Tundo, P., & Perosa, A. (2002). Green organic syntheses: organic carbonates as methylating agents. Chemical record (New York, N.Y.), 2(1), 13–23. (URL: [Link])
-
tert-Butyl methyl carbonate | C6H12O3 | CID 545995 - PubChem. (URL: [Link])
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- 6. pubs.acs.org [pubs.acs.org]
Application Note: Butyl Methyl Carbonate as a Green and Versatile Methylating Agent in Organic Synthesis
Abstract
Methylation is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and fine chemicals. However, traditional methylating agents like dimethyl sulfate and methyl iodide are notoriously toxic, volatile, and produce stoichiometric amounts of corrosive byproducts. In the drive towards greener and safer chemical processes, dialkyl carbonates have emerged as superior alternatives. This guide focuses on Butyl Methyl Carbonate (BMC), an asymmetric dialkyl carbonate that offers significant advantages over its more common counterpart, Dimethyl Carbonate (DMC). We provide an in-depth analysis of BMC's mechanistic principles, its broad substrate scope, and detailed, field-proven protocols for its application in O-, N-, and C-methylation reactions.
Introduction: The Strategic Advantage of Asymmetric Carbonates
Dimethyl Carbonate (DMC) is a well-established green methylating agent, prized for its non-toxicity and favorable environmental profile.[1][2] However, its practical application is often hampered by its low boiling point (90 °C). To achieve effective reaction rates, syntheses with DMC frequently require high temperatures (150-200 °C), thereby necessitating the use of sealed, high-pressure autoclaves.[1][3] This requirement for specialized equipment presents significant safety risks and scalability challenges in both research and industrial settings.
Butyl Methyl Carbonate (BMC) strategically circumvents this limitation. As an asymmetric carbonate, it retains the desirable methylating capacity of DMC while possessing a significantly higher boiling point (approx. 155 °C). This key physical property allows for methylation reactions to be conducted at elevated temperatures under standard atmospheric pressure (reflux conditions), simplifying the experimental setup, enhancing operational safety, and making the process more accessible and scalable.[4] The byproducts of methylation using BMC are butanol and carbon dioxide, avoiding the formation of inorganic salts that complicate purification and waste disposal.
Mechanistic Principles of Methylation with BMC
The methylation of a nucleophilic substrate (Nu-H) by Butyl Methyl Carbonate is typically a base-catalyzed process. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.
Causality of the Mechanism:
-
Base-Mediated Deprotonation: A suitable base (e.g., K₂CO₃, DBU) deprotonates the acidic proton from the nucleophilic substrate (such as a phenol, an amine, or a methylene-active compound) to generate a more potent nucleophile (Nu⁻). The choice of base is critical; its strength must be sufficient to deprotonate the substrate without promoting unwanted side reactions.
-
Nucleophilic Attack: The activated nucleophile (Nu⁻) attacks the electrophilic methyl group of Butyl Methyl Carbonate. The carbonate's structure polarizes the methyl group, making it susceptible to attack.
-
Leaving Group Departure: The attack results in the displacement of the butyl carbonate anion.
-
Decomposition & Catalyst Regeneration: The unstable butyl carbonate anion rapidly decomposes into butanol and carbon dioxide. The protonated base is regenerated, allowing the catalytic cycle to continue. This decomposition drives the reaction equilibrium towards the methylated product.
Caption: General experimental workflow for methylation using BMC.
Protocol 1: O-Methylation of 4-Chlorophenol
This protocol describes the synthesis of 4-chloroanisole, a common intermediate. The choice of 4-chlorophenol demonstrates the compatibility of the method with halogenated substrates.
Materials:
-
4-Chlorophenol (1.0 eq)
-
Butyl Methyl Carbonate (BMC) (3.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 5 mL per 1 g of phenol)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet
-
Standard glassware for extraction and workup
-
Ethyl acetate, 1 M HCl, brine, saturated NaHCO₃ solution
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Charging Reagents: To the flask, add 4-chlorophenol, anhydrous potassium carbonate, and anhydrous DMF. Stir the suspension for 10 minutes at room temperature to ensure good mixing.
-
Initiating Reaction: Add Butyl Methyl Carbonate to the suspension via syringe.
-
Heating: Heat the reaction mixture to 145-150 °C using a heating mantle. Allow the mixture to reflux. The higher temperature, enabled by BMC, ensures a reasonable reaction rate without pressurization.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 1-2 hours. The reaction is typically complete within 4-8 hours. [4]6. Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove DMF and neutralize any remaining base), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-chloroanisole can be purified by vacuum distillation or flash column chromatography to yield a clear oil.
Protocol 2: N-Methylation of Indole
This protocol details the synthesis of 1-methylindole. This reaction often requires a phase-transfer catalyst to facilitate the deprotonation of the less acidic indole N-H.
Materials:
-
Indole (1.0 eq)
-
Butyl Methyl Carbonate (BMC) (2.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
1-Methyl-2-pyrrolidinone (NMP) or DMF (approx. 8 mL per 1 g of indole)
-
Reaction apparatus as described in Protocol 1.
Procedure:
-
Setup & Charging: To a dry, nitrogen-flushed round-bottom flask, add indole, K₂CO₃, TBAB, and NMP. The PTC (TBAB) is crucial here as it forms an ion pair with the indolide anion, increasing its solubility and reactivity in the organic phase. [5]2. Initiating Reaction: Add Butyl Methyl Carbonate to the stirred suspension.
-
Heating: Heat the mixture to reflux (approx. 130-140 °C) and maintain for 2-4 hours. [6][7]4. Monitoring: Check for the disappearance of the indole spot by TLC.
-
Workup: Cool the reaction to room temperature. Carefully add ice-cold water to precipitate the product or to prepare for extraction.
-
Extraction: Extract the aqueous suspension with tert-butyl methyl ether or ethyl acetate (3x). [7]7. Washing: Wash the combined organic layers thoroughly with water (to remove NMP) and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude 1-methylindole can be purified by flash chromatography on silica gel to afford the pure product.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions for methylation, highlighting the operational advantages of BMC over DMC for similar transformations.
| Substrate | Methylating Agent | Base / Catalyst | Solvent | Temp (°C) | Pressure | Typical Yield | Reference |
| Phenol | DMC | K₂CO₃ | Neat | 180 | Autoclave | >95% | [1] |
| Phenol | BMC | K₂CO₃ | DMF | 150 | Atmospheric | Quantitative | **[4] |
| Indole | DMC | K₂CO₃ / TBAB | DMF | 130 | Atmospheric | 95-99% | [6][7] |
| Indole | BMC | K₂CO₃ / TBAB | NMP | 130-140 | Atmospheric | High | (Projected) |
| Phenylacetonitrile | DMC | K₂CO₃ | Neat | 180 | Autoclave | >99% (mono) | [1] |
| Phenylacetonitrile | BMC | DBU | Neat | 150-160 | Atmospheric | High (mono) | (Projected) |
Safety and Handling
While significantly safer than traditional methylating agents, Butyl Methyl Carbonate is still a chemical that requires proper handling.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [8]* Precautions: Always handle BMC in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber), and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.
Conclusion
Butyl Methyl Carbonate stands out as a highly effective, safe, and operationally simple methylating agent. By overcoming the pressure constraints associated with Dimethyl Carbonate, BMC allows for high-temperature methylations to be performed using standard laboratory glassware. Its green profile, characterized by high atom economy and the avoidance of toxic reagents and salt waste, aligns perfectly with the principles of sustainable chemistry. For researchers, scientists, and drug development professionals, BMC represents a valuable and practical tool for introducing methyl groups across a wide array of molecular scaffolds.
References
-
Title: Alkyl Methyl Carbonates as Methylating Agents. The O -Methylation of Phenols Source: ResearchGate URL: [Link]
- Title: CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid Source: Google Patents URL
-
Title: Dimethylcarbonate for eco-friendly methylation reactions Source: IRIS (Institutional Research Information System) URL: [Link]
- Title: EP0671379A1 - Process for the methylation of organic compounds Source: Google Patents URL
-
Title: Dimethylcarbonate for eco-friendly methylation reactions | Request PDF Source: ResearchGate URL: [Link]
- Title: WO2001081305A2 - Methylation of indole compounds using dimethy carbonate Source: Google Patents URL
- Title: EP1276721B1 - Methylation of indole compounds using dimethyl carbonate Source: Google Patents URL
-
Title: Butyl methyl carbonate | C6H12O3 Source: PubChem - NIH URL: [Link]
-
Title: O-methylation of natural phenolic compounds based on green chemistry using dimethyl carbonate Source: ResearchGate URL: [Link]
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. researchgate.net [researchgate.net]
- 3. EP0671379A1 - Process for the methylation of organic compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 7. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 8. Butyl methyl carbonate | C6H12O3 | CID 15688890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Methyl Carbonate Synthesis
Welcome to the technical support center for the synthesis of butyl methyl carbonate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.
I. Understanding the Synthesis: The Transesterification Route
The most prevalent and environmentally conscious method for synthesizing butyl methyl carbonate (BMC) is through the transesterification of dimethyl carbonate (DMC) with n-butanol. This reaction is typically catalyzed by a basic or organometallic catalyst.
The overall reaction is as follows:
CH₃OC(O)OCH₃ (DMC) + CH₃(CH₂)₃OH (n-butanol) ⇌ CH₃(CH₂)₃OC(O)OCH₃ (BMC) + CH₃OH (Methanol)
A critical aspect of this synthesis is that the reaction is reversible.[1] To achieve a high yield of butyl methyl carbonate, the equilibrium must be shifted towards the products. This is primarily accomplished by the continuous removal of the methanol byproduct during the reaction.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses common challenges encountered during the synthesis of butyl methyl carbonate in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My yield of butyl methyl carbonate is consistently low, even with a catalyst. What are the likely causes and how can I improve it?
Answer:
Low yield in butyl methyl carbonate synthesis is a common issue, often stemming from the reversible nature of the transesterification reaction.[1] Here are the primary factors and corresponding solutions:
-
Inefficient Methanol Removal: The accumulation of methanol in the reaction mixture will push the equilibrium back towards the reactants, significantly limiting your yield.
-
Solution: Employ an efficient distillation setup to continuously remove methanol as it is formed. A fractionating column with a suitable number of theoretical plates is recommended. The temperature at the top of the column should be maintained below the boiling point of n-butanol and dimethyl carbonate to prevent their loss.
-
-
Suboptimal Reactant Molar Ratio: An inappropriate ratio of dimethyl carbonate to n-butanol can limit the conversion of the limiting reagent.
-
Solution: It is generally advantageous to use an excess of dimethyl carbonate. This not only shifts the equilibrium towards the products but can also help to minimize side reactions like oligomerization. A molar ratio of DMC to n-butanol in the range of 2:1 to 4:1 is a good starting point.
-
-
Inadequate Catalyst Activity or Concentration: The catalyst may be inactive, poisoned, or used at a suboptimal concentration.
-
Solution:
-
Catalyst Selection: Basic catalysts like potassium carbonate or cesium carbonate are effective. Cesium carbonate often exhibits higher reactivity. Heterogeneous catalysts, such as Li/MCM-41, can also be employed for easier separation.[2][3]
-
Catalyst Loading: The optimal catalyst concentration depends on the specific catalyst used. For potassium carbonate, a loading of 1-5 mol% relative to n-butanol is a typical starting range.
-
Catalyst Deactivation: Ensure your reactants and glassware are dry, as water can deactivate some catalysts.[4] If you are reusing a heterogeneous catalyst, it may need regeneration.
-
-
-
Incorrect Reaction Temperature: The reaction temperature affects both the reaction rate and the efficiency of methanol removal.
-
Solution: The reaction is typically carried out at the reflux temperature of the mixture. However, excessively high temperatures can lead to side reactions. Monitor the temperature of the reaction mixture and the overhead vapors from the distillation column to ensure proper separation.
-
Question 2: My final product is contaminated with high molecular weight impurities. What are these and how can I prevent their formation?
Answer:
The presence of high molecular weight impurities is likely due to oligomerization. This is a side reaction where the desired product or intermediates react further to form longer chain molecules.
-
Cause: Oligomerization is more prevalent at lower molar ratios of dimethyl carbonate to n-butanol. When the concentration of n-butanol is relatively high, there is a greater chance of it reacting with the butyl methyl carbonate already formed.
-
Prevention:
-
Increase DMC Molar Ratio: Employing a higher excess of dimethyl carbonate will reduce the concentration of n-butanol and the intermediate, thereby suppressing the rate of oligomerization.
-
Optimize Catalyst Concentration: In some cases, very high catalyst concentrations can promote side reactions. It is advisable to determine the optimal catalyst loading through experimentation.
-
Question 3: I am having difficulty purifying my butyl methyl carbonate by distillation. The fractions are not separating cleanly. What could be the problem?
Answer:
Difficulty in purification by distillation often points to the presence of azeotropes. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.
-
Cause: Dimethyl carbonate and methanol can form a binary azeotrope, making it challenging to completely remove unreacted DMC from the methanol byproduct.[5][6] Similarly, n-butanol can form azeotropes with other components.
-
Solution:
-
Fractional Distillation: Use a high-efficiency fractional distillation column. The number of theoretical plates in your column will directly impact the separation efficiency.
-
Vacuum Distillation: Performing the distillation under reduced pressure can alter the boiling points and potentially break the azeotrope, allowing for a cleaner separation.
-
Extractive Distillation: In industrial settings, a solvent is sometimes added to alter the relative volatilities of the components and break the azeotrope.
-
Washing: After the initial distillation, washing the crude product with water can help remove any remaining methanol. Subsequent drying over a suitable drying agent (e.g., anhydrous magnesium sulfate) would be necessary before a final distillation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best type of catalyst to use for butyl methyl carbonate synthesis?
For laboratory-scale synthesis, homogeneous basic catalysts like potassium carbonate (K₂CO₃) or sodium methoxide (NaOCH₃) are effective and readily available. Cesium carbonate (Cs₂CO₃) can offer higher reaction rates. For processes where catalyst recovery and reuse are important, heterogeneous catalysts such as supported alkali metals (e.g., Li/MCM-41) or basic oxides are a good choice as they can be easily filtered off after the reaction.[2][3]
Q2: How can I monitor the progress of my reaction?
Gas chromatography (GC) is an excellent technique for monitoring the reaction progress.[7] By taking small aliquots from the reaction mixture at different time intervals, you can quantify the consumption of reactants and the formation of products. This will help you determine the optimal reaction time.
Q3: What are the main safety precautions I should take when synthesizing butyl methyl carbonate?
-
Flammability: Butyl methyl carbonate, dimethyl carbonate, n-butanol, and methanol are all flammable liquids.[8] The reaction should be carried out in a well-ventilated fume hood, away from any sources of ignition.
-
Irritation: Butyl methyl carbonate can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: While dimethyl carbonate is considered a green reagent, methanol is toxic. Avoid inhalation of vapors and skin contact.
Q4: Can I reuse my catalyst?
Heterogeneous catalysts are designed for easy recovery and reuse. After the reaction, the catalyst can be filtered, washed with a solvent like ethanol to remove any adsorbed species, and then dried before being used in subsequent reactions.[2][3] The activity of the catalyst may decrease over several cycles, and regeneration might be necessary.[3]
IV. Experimental Protocols
A. Synthesis of Butyl Methyl Carbonate via Transesterification
This protocol is a general guideline and may require optimization based on your specific laboratory setup and desired scale.
Materials:
-
n-Butanol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Heating mantle with magnetic stirring
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. The round-bottom flask should be equipped with a magnetic stir bar and fitted with the fractionating column. The distillation head, condenser, and receiving flask are placed on top of the column. Ensure all glassware is dry.
-
Charging Reactants: To the round-bottom flask, add n-butanol (1 equivalent), dimethyl carbonate (3 equivalents), and anhydrous potassium carbonate (0.05 equivalents).
-
Reaction: Begin stirring and gently heat the mixture to reflux under an inert atmosphere.
-
Methanol Removal: As the reaction proceeds, methanol will be formed. A mixture of methanol and DMC will begin to distill. The temperature at the top of the distillation head should be monitored and maintained to selectively remove the lower-boiling methanol-DMC azeotrope while minimizing the loss of n-butanol.
-
Monitoring: The reaction can be monitored by GC analysis of the reaction mixture. The reaction is typically complete when methanol is no longer being distilled.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the potassium carbonate.
B. Purification by Fractional Distillation
-
Setup: The filtrate from the synthesis is transferred to a clean, dry round-bottom flask for distillation. Assemble a fractional distillation apparatus.
-
Distillation:
-
First, distill off the excess dimethyl carbonate.
-
The temperature will then rise, and the desired butyl methyl carbonate fraction can be collected at its boiling point (approximately 164-166 °C at atmospheric pressure).
-
It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent any potential thermal degradation.
-
-
Analysis: The purity of the collected fractions should be confirmed by GC analysis.
V. Data Presentation
Table 1: Effect of Catalyst on Butyl Methyl Carbonate Yield (Illustrative)
| Catalyst | Catalyst Loading (mol%) | DMC:Butanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| K₂CO₃ | 2 | 3:1 | Reflux | 6 | ~85 | |
| Cs₂CO₃ | 0.2 | 30:1 | Reflux | 4 | >95 | |
| Li/MCM-41 | 5 wt% | 4.24:1 | 86 | 2.75 | ~59 | [3] |
Note: The data in this table is illustrative and compiled from different studies which may have slightly different reaction conditions. Direct comparison should be made with caution.
VI. Visualizations
A. Experimental Workflow for Butyl Methyl Carbonate Synthesis
Caption: A typical experimental workflow for the synthesis and purification of butyl methyl carbonate.
B. Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in butyl methyl carbonate synthesis.
VII. References
-
Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. (2024). RSC Advances. [Link]
-
Simulation of Butyl Acetate and Methanol Production by Transesterification Reaction via Conventional Distillation Process. (2015). International Journal of Innovative Engineering and Technology. [Link]
-
Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow: Lessons from Thermodynamics and the Importance of Catalyst Stability. (2020). ACS Sustainable Chemistry & Engineering. [Link]
-
Oxidative Carbonylation of Methanol to Dimethyl Carbonate in Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate. (2003). Journal of Chemical Research. [Link]
-
Synthesis of isosorbide bis(methyl carbonate) by transesterification of isosorbide with dimethyl carbonate, and evidence of its usefulness as a monomer for manufacturing polycarbonates. (2018). Arabian Journal of Chemistry. [Link]
-
Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. (2024). RSC Advances. [Link]
-
Methane. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Glycerol Carbonate Synthesis: Critical Analysis of Prospects and Challenges with Special Emphasis on Influencing Parameters for Catalytic Transesterification. (2024). ACS Sustainable Chemistry & Engineering. [Link]
-
Butyl methyl carbonate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. (2024). Catalysis Science & Technology. [Link]
-
Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. (2024). Catalysis Science & Technology. [Link]
-
Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. (2024). RSC Advances. [Link]
-
Safety Data Sheet: Methyl tert-butyl ether. (2024). Carl ROTH. [Link]
-
Preparation and quantitative analysis of methyl phenyl carbonate standard sample. (2015). ResearchGate. [Link]
-
Process for purifying dimethyl carbonate. (1994). Google Patents.
-
Process for purifying dimethyl carbonate. (1992). Google Patents.
Sources
- 1. ijiet.com [ijiet.com]
- 2. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5292917A - Process for purifying dimethyl carbonate - Google Patents [patents.google.com]
- 6. EP0501374B1 - Process for purifying dimethyl carbonate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Butyl methyl carbonate | C6H12O3 | CID 15688890 - PubChem [pubchem.ncbi.nlm.nih.gov]
reducing side reactions when using butyl methyl carbonate
Welcome to the technical support guide for Butyl Methyl Carbonate (BMC). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with BMC and to proactively mitigate common side reactions. Our goal is to provide you with the causal understanding and practical methodologies necessary to ensure the integrity and success of your experiments.
Core Concepts: Understanding Butyl Methyl Carbonate's Reactivity
Butyl methyl carbonate is an asymmetric dialkyl carbonate, valued as a greener, less toxic alternative to traditional reagents like phosgene and alkyl halides. However, its utility is predicated on understanding its inherent reactivity patterns. The primary challenges arise from its ability to participate in equilibrium reactions and its nature as an ambident electrophile.
Key Reactivity Pathways:
-
Carboalkoxylation (Desired Reaction): The nucleophilic attack at the carbonyl carbon, leading to the addition of a methoxycarbonyl (-COOCH₃) or butoxycarbonyl (-COOC₄H₉) group.
-
Transesterification/Disproportionation (Side Reaction): The scrambling of alkyl groups between carbonate molecules, leading to the formation of symmetric carbonates: dimethyl carbonate (DMC) and dibutyl carbonate (DBC). This is a reversible equilibrium-driven process.
-
Alkylation (Side Reaction): Nucleophilic attack at the methyl or butyl group's carbon atom, resulting in methylation or butylation of the substrate.[1]
-
Decarboxylation (Side Reaction): Thermal or catalytic decomposition that results in the loss of carbon dioxide (CO₂).[2][3]
-
Hydrolysis (Side Reaction): Reaction with water, leading to the formation of alcohols (methanol, butanol) and CO₂.[4][5]
Below is a diagram illustrating the primary desired reaction versus the main side reactions.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. iris.unive.it [iris.unive.it]
- 5. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
techniques for removing water impurity from butyl methyl carbonate
Welcome to the Technical Support Center for Butyl Methyl Carbonate (BMC). This guide is designed for researchers, scientists, and drug development professionals who require anhydrous BMC for their experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while removing water impurities from this solvent. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical water content of reagent-grade Butyl Methyl Carbonate and why is it a concern?
Reagent-grade butyl methyl carbonate, like many organic solvents, can absorb atmospheric moisture during storage and handling. The initial water content can vary but is often in the range of several hundred parts per million (ppm). For many applications, particularly in moisture-sensitive reactions common in pharmaceutical development (e.g., Grignard reactions, or reactions involving water-sensitive catalysts), this level of water can lead to side reactions, reduced yields, and catalyst deactivation. Therefore, drying the solvent to a low ppm water content is a critical preparatory step.
Q2: Which method is best for drying Butyl Methyl Carbonate?
The optimal method for drying butyl methyl carbonate depends on the required level of dryness, the volume of solvent, and the available laboratory equipment.
-
For achieving very low water content (<50 ppm): Activated molecular sieves (3Å) are highly effective and convenient.[1]
-
For bulk solvent drying where extremely low water content is not critical: Using anhydrous inorganic salts like potassium carbonate can be a cost-effective preliminary drying step.[2]
It is generally recommended to use molecular sieves for most laboratory-scale applications due to their high efficiency and ease of use.
Q3: How do I accurately measure the water content in Butyl Methyl Carbonate?
The most reliable and widely used method for determining the water content in organic solvents is the Karl Fischer titration .[3] This technique is based on a quantitative reaction of water with an iodine and sulfur dioxide solution. There are two main types of Karl Fischer titration: volumetric and coulometric.[3]
-
Volumetric titration is suitable for samples with a water content above 0.1%.
-
Coulometric titration is more sensitive and ideal for determining water content between 10 and 1000 ppm.
For verifying the dryness of butyl methyl carbonate for high-purity applications, coulometric Karl Fischer titration is the recommended method.
Troubleshooting Guides
Issue 1: After drying with molecular sieves, the water content is still high.
Possible Causes & Solutions:
-
Inactive Molecular Sieves: Molecular sieves must be activated to remove any adsorbed water before use. If they are not properly activated, they will not have the capacity to dry the solvent effectively.
-
Solution: Activate the molecular sieves by heating them in a furnace at a temperature between 175-315°C under a vacuum or with a flow of dry, inert gas for several hours.[4] A simple test for activity is to place a few beads in the palm of your hand and add a drop of water; they should become hot.[4]
-
-
Incorrect Pore Size: The pore size of the molecular sieves is crucial. For drying solvents, 3Å or 4Å sieves are typically used. 3Å sieves are preferred for drying alcohols and acetonitrile, as the larger 4Å pores can also adsorb these solvent molecules.[5] For butyl methyl carbonate, 3Å sieves are a safe and effective choice as they will exclude the solvent molecule while readily adsorbing water.
-
Insufficient Amount of Sieves or Contact Time: The capacity of the molecular sieves to adsorb water is finite. If an insufficient amount is used, they will become saturated before the solvent is fully dried.
-
Re-exposure to Atmospheric Moisture: Dried solvent can quickly reabsorb moisture from the air.
-
Solution: Store the dried solvent over activated molecular sieves in a sealed container, preferably with a septum for withdrawing solvent via a syringe under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: The drying agent (e.g., Potassium Carbonate) becomes clumpy or forms a sludge.
Possible Cause & Solution:
This is an indication that a large amount of water is present in the solvent. The drying agent is forming hydrates and dissolving in the excess water.
-
Solution: This is a sign of a very wet solvent. In this case, a two-step drying process is recommended. First, use a high-capacity, but less efficient, drying agent like anhydrous sodium sulfate to remove the bulk of the water.[6] Decant the partially dried solvent and then use a high-efficiency drying agent like activated 3Å molecular sieves to achieve the desired low water content.
Issue 3: Considering Distillation for Drying - What are the key parameters for Butyl Methyl Carbonate?
Underlying Principles & Experimental Approach:
Distillation can be an effective method for drying organic solvents. The boiling point of butyl methyl carbonate is approximately 133°C.
-
Simple Distillation: If the solvent contains a significant amount of water, a simple distillation can remove some of the water, as water has a lower boiling point (100°C). However, this will not be sufficient to achieve a very low water content.
-
-
Experimental Validation: To determine if azeotropic distillation is a viable option, you would need to perform a pilot distillation with a known amount of water added to the butyl methyl carbonate and observe the boiling behavior and the composition of the distillate.
-
Experimental Protocols
Protocol 1: Drying Butyl Methyl Carbonate with Molecular Sieves
-
Activation of Molecular Sieves:
-
Place 3Å molecular sieve beads in a suitable flask.
-
Heat the flask in a sand bath to approximately 180-200°C while under vacuum (connected to a Schlenk line) for 8-12 hours.[5]
-
Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Drying Procedure:
-
Add the activated molecular sieves (10-20% w/v) to a flask containing the butyl methyl carbonate.
-
Seal the flask and allow it to stand for at least 24 hours, with occasional swirling.
-
For long-term storage, keep the solvent over the sieves in a sealed container.
-
Protocol 2: Verifying Water Content using Karl Fischer Titration (Volumetric)
-
Instrument Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the appropriate Karl Fischer solvent to the titration vessel and titrate to a dry endpoint to remove any residual moisture in the solvent.
-
-
Sample Analysis:
-
Using a dry syringe, accurately weigh and inject a known amount of the dried butyl methyl carbonate into the titration vessel.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
The instrument will then calculate the water content, typically in ppm or percentage.
-
Data Presentation
| Drying Agent | Type | Capacity | Efficiency | Notes |
| Molecular Sieves (3Å) | Adsorption | High | Very High | Recommended for achieving very low water content. Must be activated. |
| Potassium Carbonate (K₂CO₃) | Hydrate Formation | Medium | Medium | A good pre-drying agent for very wet solvent.[6] |
| Sodium Sulfate (Na₂SO₄) | Hydrate Formation | High | Low | Useful for removing large quantities of water.[6] |
| Calcium Chloride (CaCl₂) | Hydrate Formation | High | High | Can form complexes with some organic compounds.[6] |
Visualizations
Workflow for Drying Butyl Methyl Carbonate
Caption: Decision workflow for drying butyl methyl carbonate.
Logical Relationship of Drying Agent Properties
Caption: Key properties influencing drying agent selection.
References
-
PubChem. (n.d.). Butyl methyl carbonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Azeotrope tables. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
University of Wisconsin-Madison. (n.d.). Using molecular sieves for solvent drying. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Retrieved from [Link]
-
Jalon. (n.d.). A complete Guide on How to Activate Molecular Sieve. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from [Link]
-
The Derma Co. (n.d.). Sunscreen for Acne Prone Skin. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl methyl carbonate. Retrieved from [Link]
-
Benedict Research Labs. (2014, January 10). How to dry molecular sieves. YouTube. Retrieved from [Link]
-
Wikipedia. (2024, January 15). Methyl tert-butyl ether. Retrieved from [Link]
-
ResearchGate. (2021, December 12). (PDF) Drying agents. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
Goh, K. (2013, April 14). Drying agent. One Part of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Molecular Sieves. Department of Chemistry. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]
- Google Patents. (n.d.). US6315868B1 - Method of separating dimethyl carbonate and methanol.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
-
Reddit. (2018, March 6). Quick Tip for Drying Molecular Sieves. r/chemistry. Retrieved from [Link]
-
Gmehling, J., Menke, J., Krafczyk, J., & Fischer, K. (n.d.). Azeotropic Data for Binary Mixtures. Retrieved from [Link]
-
University of Edinburgh. (n.d.). Heterogeneous Azeotropes. Retrieved from [http://homepages.ed.ac.uk/jforman/ Azeotropes/hetazeo.html]([Link] Azeotropes/hetazeo.html)
Sources
Technical Support Center: Managing Thermal Runaway Risks with Carbonate Electrolytes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing thermal runaway risks associated with carbonate electrolytes. This guide is designed for researchers, scientists, and development professionals who work with lithium-ion battery technologies. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols for common experimental challenges. Our goal is to equip you with the foundational knowledge and practical insights necessary to conduct your experiments safely and effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding thermal runaway in the context of carbonate electrolyte systems. Understanding these principles is the first step toward effective risk mitigation.
Q1: What is thermal runaway, and why are carbonate electrolytes a primary safety concern?
A: Thermal runaway is a self-sustaining chain reaction where an initial increase in battery temperature triggers a series of exothermic reactions, causing the temperature to rise uncontrollably.[1][2][3] This process generates heat far faster than it can be dissipated, leading to extremely high temperatures, the ejection of flammable gases and particulates, and potentially fire or explosion.[1][3][4]
Carbonate-based electrolytes—such as mixtures of ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC)—are a major concern for several reasons:
-
Flammability: These organic solvents are highly flammable and have relatively high vapor pressures, contributing significantly to the risk of fire.[5]
-
Reactivity: At elevated temperatures, they undergo aggressive, heat-generating reactions with both the highly reactive charged anode and the delithiated cathode.[5][6]
-
Gas Generation: Their decomposition releases a significant volume of flammable and toxic gases, including hydrocarbons, CO, and CO2, which increases internal cell pressure and can lead to violent cell rupture.[7][8]
The process typically follows a sequence of escalating failures, as illustrated below.
Diagram: The Vicious Cycle of Thermal Runaway
A simplified cascade of events leading to thermal runaway.
Q2: What is the role of the Solid Electrolyte Interphase (SEI) in initiating thermal runaway?
A: The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles from the reductive decomposition of the electrolyte.[9] Its primary function is to be electronically insulating but ionically conductive, preventing further electrolyte decomposition while allowing lithium ions to pass through.[9]
The SEI is the first line of defense against thermal runaway. However, it is often the weakest link.
-
Thermal Instability: The SEI layer is only stable up to a certain temperature, typically beginning to decompose between 80°C and 120°C.[10] This initial decomposition is an exothermic process that provides the seed heat for subsequent, more energetic reactions.[11][12]
-
Composition Matters: The chemical composition and thickness of the SEI dictate its thermal stability.[13] A thicker, more inorganic SEI (rich in components like LiF or Li2CO3) is generally more stable than a thinner, organic-rich layer.[13] The choice of electrolyte additives, such as Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC), directly influences the formation of a robust and stable SEI.
Q3: How do I detect the onset of thermal runaway in my experiments?
A: Early detection is critical for both safety and data collection. Relying solely on visual cues is often too late. A multi-sensor approach is recommended to capture pre-runaway indicators.
| Detection Method | Principle | Advantages | Limitations | Typical Warning Time |
| Thermocouples | Direct temperature measurement on the cell surface or within the testing chamber.[14][15] | Simple, low-cost, and provides essential temperature data. | Can have slow response times; may miss localized internal hotspots.[16] | Seconds to minutes before runaway.[16] |
| Gas Sensors (VOC, H2, CO2) | Detects gases released during electrolyte venting, which precedes catastrophic failure.[7][17] | Provides a very early warning sign before significant temperature rise.[17][18] | Sensor placement is critical; can be prone to false positives from environmental contaminants. | Several minutes before runaway.[19] |
| Electrochemical Impedance Spectroscopy (EIS) | Measures changes in the cell's internal resistance, which decreases as temperature rises before runaway.[16][18] | Can detect changes before any physical venting occurs, offering the earliest warning.[18] | Complex to implement in dynamic (abusive) conditions; data can be noisy.[16] | Can be significantly longer than other methods.[18] |
| Voltage Monitoring | Tracks cell voltage, which may drop sharply upon an internal short circuit.[16] | Standard capability on most battery cyclers. | A significant voltage drop often occurs very close to or during the runaway event itself.[16] | Very short; often simultaneous with runaway. |
For robust early detection, it is best practice to combine high-sampling-rate thermocouples with gas sensors for volatile organic compounds (VOCs) or hydrogen.[18][20]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Problem: My cell entered thermal runaway at a much lower temperature than expected.
This is a common and dangerous issue indicating that the cell's thermal stability is lower than anticipated. The cause often lies in the materials or the assembly process.
Diagram: Troubleshooting Early Thermal Runaway Onset
A decision tree for diagnosing premature thermal runaway.
Step-by-Step Troubleshooting Protocol:
-
Cease Immediate Testing & Ensure Safety: Stop all experiments with the affected batch of cells. Review safety protocols and ensure proper ventilation and fire suppression systems are in place.
-
Verify State of Charge (SOC): The energy released during thermal runaway is highly dependent on the SOC.[21] A higher SOC leads to more exothermic reactions and a lower onset temperature.
-
Action: For a cell from the same batch, verify the SOC. Measure the Open Circuit Voltage (OCV) and compare it to the manufacturer's or your own baseline data. If unsure, perform a slow, low-current (e.g., C/20) discharge to measure the exact capacity.
-
-
Investigate Contamination (Especially Water): Water contamination in the electrolyte can disrupt SEI formation and lead to parasitic reactions that generate heat and gas, compromising thermal stability.[13]
-
Action: Perform Karl Fischer titration on a sample of your electrolyte to determine the water content in parts per million (ppm). For most research applications, <20 ppm is desirable.
-
-
Evaluate SEI Quality: An unstable or poorly formed SEI is a primary culprit for early thermal runaway.[13] This can be due to improper formation cycling, lack of effective SEI-forming additives, or contamination.
-
Action: Disassemble an un-tested cell from the same batch in an inert-gas glovebox. Harvest the anode and analyze the surface using X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition of the SEI. This can reveal if the desired components (e.g., from VC or FEC additives) are present.
-
-
Assess for Internal Defects: Microscopic internal short circuits from manufacturing defects, electrode damage during assembly, or lithium dendrite growth can create localized hotspots that trigger thermal runaway.[22][23]
-
Action: Use non-destructive techniques like X-ray or CT scanning on a sample cell to look for signs of delamination, particle contamination, or misaligned electrodes.
-
Problem: My thermal abuse tests are not reproducible.
Inconsistent results in thermal abuse testing (e.g., varying onset temperatures, different heat rates) undermine the validity of your safety assessment. Standardization is key.
Standardization Protocol for Accelerating Rate Calorimetry (ARC) Testing:
Accelerating Rate Calorimetry is a cornerstone technique for studying thermal runaway by creating a near-adiabatic environment where all heat generated by the cell contributes to its temperature rise.[24][25][26]
Diagram: ARC "Heat-Wait-Seek" Experimental Workflow
Standard workflow for ARC thermal abuse testing.[25][26]
-
Cell Preparation:
-
Consistent SOC: All cells must be set to the exact same SOC. Charge/discharge the cell at a low rate (e.g., C/10) to the target voltage, then let it rest for at least 4 hours to ensure voltage stabilization.
-
Thermocouple Placement: Securely attach the control thermocouple to the geometric center of the cell casing using high-temperature, electrically insulating tape (e.g., Kapton). Inconsistent placement leads to variability in temperature readings.[16]
-
-
ARC Programming (Heat-Wait-Seek Method):
-
Start Temperature: Begin at a temperature well below any expected reactivity (e.g., 50°C).
-
Heat Step (ΔT): Use a consistent temperature step, typically 5°C.[25]
-
Wait/Stabilization Time: Set a sufficient wait period (e.g., 25-40 minutes) to allow the cell to reach thermal equilibrium with the calorimeter chamber.[26]
-
Seek/Detection Threshold: Use a sensitive self-heating rate for detection, typically 0.02-0.05 °C/min.[25][26]
-
-
Environmental Control:
-
Ensure the laboratory environment (temperature, humidity) is stable, as this can affect the initial conditions of the test.
-
-
Post-Test Analysis:
-
When comparing tests, focus on key metrics: onset temperature of self-heating, maximum temperature, and maximum temperature rate (°C/min).
-
Run at least three identical tests to establish statistical confidence in your results.
-
By strictly adhering to a standardized protocol, you can minimize experimental variability and obtain reliable, comparable data on the thermal stability of your cells.
References
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Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. ResearchGate. Available at: [Link]
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Early Detection of Li-Ion Battery Thermal Runaway Using Commercial Diagnostic Technologies. UNECE Wiki. Available at: [Link]
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Sodium vs Lithium Batteries: Complete 2026 Comparison. Discovery Alert. Available at: [Link]
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Early Detection of Li-Ion Battery Thermal Runaway Using Commercial Diagnostic Technologies (Journal Article). OSTI.GOV. Available at: [Link]
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Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway. ResearchGate. Available at: [Link]
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Calorimetry of Lithium-ion Cells During Thermal Runaway Fast Coupled Loads Analysis Method. NASA. Available at: [Link]
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Impact of electrolyte impurities and SEI composition on battery safety. RSC Publishing. Available at: [Link]
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Lithium-Ion Battery Q&A Series: Thermal Runaway. ORR Protection. Available at: [Link]
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Early Detection and Suppression of Thermal Runaway in Large-Format Lithium-Ion Batteries: Insights from Experimental Analysis. MDPI. Available at: [Link]
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Oxidation Mechanisms of Electrolyte and Fire Gas Generation Laws During a Lithium-Ion Battery Thermal Runaway. MDPI. Available at: [Link]
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What is thermal runaway in lithium-ion batteries. Gasmet Technologies. Available at: [Link]
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Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. Available at: [Link]
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Development of an Early-Stage Thermal Runaway Detection Model for Lithium-ion Batteries. ResearchGate. Available at: [Link]
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Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. MDPI. Available at: [Link]
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Thermal Runaway: Complete Guide to Battery Safety and Prevention. Metis Engineering. Available at: [Link]
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What Causes Thermal Runaway?. UL Research Institutes. Available at: [Link]
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Battery Calorimetry of Li-Ion Cells to Prevent Thermal Runaway and Develop Safer Cells. NETZSCH. Available at: [Link]
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Experimental Study on Thermal-Induced Runaway in High Nickel Ternary Batteries. ACS Omega. Available at: [Link]
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Thermal Runaway in Lithium-Ion Batteries: Causes, Risks, and Prevention. LinkedIn. Available at: [Link]
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How Organic Solvents Cause Thermal Runaway in Lithium-Ion Batteries. eszoneo.com. Available at: [Link]
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Development and Application of a Novel Calorimetry Technique for the Study of Lithium-Ion Cell Thermal Runaway. TTU DSpace Repository. Available at: [Link]
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Effects of Trigger Method on Fire Propagation during the Thermal Runaway Process in Li-ion Batteries. NREL. Available at: [Link]
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Thermal Decomposition of the Solid Electrolyte Interphase (SEI) on Silicon Electrodes for Lithium Ion Batteries. ResearchGate. Available at: [Link]
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A Study of Thermal Runaway Mechanisms in Lithium-Ion Batteries and Predictive Numerical Modeling Techniques. MDPI. Available at: [Link]
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Experimental Study of Thermal Runaway Process of 18650 Lithium-Ion Battery. PMC. Available at: [Link]
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Understanding Thermal Runaway in Lithium-Ion Batteries. EcoFlow US Blog. Available at: [Link]
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Early Detection of Li-Ion Battery Thermal Runaway Using Commercial Diagnostic Technologies. ResearchGate. Available at: [Link]
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Thermal decomposition of the Solid Electrolyte Interphase (SEI) on Silicon Electrodes for Lithium Ion Batteries. OSTI.GOV. Available at: [Link]
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How to Prevent Thermal Runaway in Lithium Ion Batteries. Electrolock Incorporated. Available at: [Link]
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Techniques for mitigating thermal runaway in batteries. BatteryDesign.net. Available at: [Link]
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What is Solid Electrolyte Interface (SEI) in a Li ion Battery | Decibels Lab. YouTube. Available at: [Link]
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Role and benefits of electrolyte additives – enhancing lithium battery performance. LinkedIn. Available at: [Link]
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Development and Application of a Novel Calorimetry Technique for the Study of Lithium-Ion Cell Thermal Runaway. NASA Technical Reports Server. Available at: [Link]
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What Is Thermal Runaway?. YouTube. Available at: [Link]
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What is the Lithium Battery Thermal Runaway?. GREPOW. Available at: [Link]
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Let's Talk!: Modeling and Simulations of Thermal Runaway in Li-ion Cells, with Dr. Jason Ostanek. YouTube. Available at: [Link]
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Mitigating Thermal Runaway in Lithium Metal Batteries With Flame‐Retardant Magnesium Hydroxide Nanocomposite Gel Electrolytes. ResearchGate. Available at: [Link]
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Strategies to Solve Lithium Battery Thermal Runaway: From Mechanism to Modification. Chinese Journal of Chemistry. Available at: [Link]
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Lithium iron phosphate. Wikipedia. Available at: [Link]
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Validation & Comparative
Navigating the Electrolyte Landscape: A Comparative Analysis of Alkyl Carbonates for High-Performance Li-ion Batteries
In the relentless pursuit of superior energy storage solutions, the electrolyte remains a critical battleground for innovation in lithium-ion battery (LIB) technology. As the medium for ionic transport, its composition dictates fundamental performance characteristics, including power density, cycle life, and safety. At the heart of conventional LIB electrolytes are alkyl carbonates, a class of organic solvents that have dominated the field for decades. However, the nuanced interplay between different alkyl carbonates and their profound impact on battery performance necessitates a deeper, comparative understanding.
This guide provides a comprehensive analysis of the most prevalent alkyl carbonates used in LIB electrolytes: ethylene carbonate (EC), propylene carbonate (PC), dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC). We will dissect their fundamental physicochemical properties, explore their distinct roles in the formation of the critical solid electrolyte interphase (SEI), and provide detailed experimental protocols for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in the field of battery materials and drug development, enabling more informed decisions in the design of next-generation electrolytes.
The Cornerstone of Performance: Why Alkyl Carbonates?
The ubiquity of alkyl carbonates in LIB electrolytes is no coincidence. They offer a compelling combination of properties essential for reversible lithium-ion chemistry. Primarily, their high dielectric constants facilitate the dissolution of lithium salts, such as lithium hexafluorophosphate (LiPF₆), creating an ionically conductive medium.[1] Furthermore, their electrochemical stability over a wide potential window is crucial for accommodating the high operating voltages of modern LIBs.
However, no single alkyl carbonate possesses the ideal balance of all requisite properties. This has led to the widespread adoption of solvent blends, typically combining a high-permittivity cyclic carbonate with a low-viscosity linear carbonate. This strategic combination aims to optimize ionic conductivity, wetting of electrodes and separators, and performance across a range of operating temperatures.
A Tale of Two Structures: Cyclic vs. Linear Carbonates
The fundamental divide within this class of solvents lies in their molecular structure: cyclic and linear carbonates. This structural difference is the primary determinant of their individual strengths and weaknesses.
Figure 2: Influence of different alkyl carbonates on SEI formation.
Ethylene Carbonate (EC): The SEI Champion on Graphite: EC is widely regarded as the most effective SEI-forming solvent for graphite anodes. [2]Its reduction on the graphite surface leads to the formation of a stable, compact, and insoluble passivation layer primarily composed of lithium carbonate (Li₂CO₃) and lithium ethylene dicarbonate ((CH₂OCO₂Li)₂). This robust SEI layer is permeable to Li⁺ ions but electronically insulating, effectively preventing further electrolyte decomposition and the detrimental co-intercalation of solvent molecules into the graphite layers.
Propylene Carbonate (PC): The Graphite Antagonist: Despite its favorable low melting point, PC is notoriously incompatible with graphite anodes. [3][4]The co-intercalation of Li⁺-PC solvates into the graphite structure leads to significant volume expansion and exfoliation of the graphite layers, causing rapid capacity degradation. The decomposition products of PC do not form a stable and protective SEI layer on graphite.
Linear Carbonates (DMC, DEC, EMC): Supporting Actors: Linear carbonates also decompose on the anode surface, contributing to the SEI layer with components like lithium alkyl carbonates (ROCO₂Li) and lithium alkoxides (ROLi). However, the SEI formed from linear carbonates alone is generally less stable and more soluble in the electrolyte compared to that formed from EC. Therefore, they are almost always used in conjunction with EC to achieve a stable SEI while benefiting from their low viscosity.
Comparative Summary of SEI Formation:
| Alkyl Carbonate | Key SEI Components | SEI Properties on Graphite |
| EC | Li₂CO₃, (CH₂OCO₂Li)₂ | Stable, compact, ionically conductive, electronically insulating |
| PC | Unstable decomposition products | Ineffective, leads to graphite exfoliation |
| DMC, DEC, EMC | ROCO₂Li, ROLi | Less stable, more soluble than EC-derived SEI |
Experimental Protocols for Electrolyte Characterization
To ensure scientific integrity and enable reproducible research, standardized experimental protocols are essential. The following sections detail the methodologies for key electrolyte characterization techniques.
Measurement of Ionic Conductivity
Principle: Ionic conductivity is a measure of an electrolyte's ability to conduct ions. It is typically determined using electrochemical impedance spectroscopy (EIS).
Step-by-Step Methodology:
-
Cell Assembly: A conductivity cell with two inert, parallel electrodes (e.g., platinum or stainless steel) of a known geometry is assembled in an argon-filled glovebox to prevent moisture contamination.
-
Electrolyte Filling: The cell is filled with the electrolyte under investigation.
-
Temperature Control: The cell is placed in a temperature-controlled chamber and allowed to equilibrate at the desired temperature.
-
EIS Measurement: An AC voltage of small amplitude (typically 5-10 mV) is applied across the electrodes over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary vs. real impedance). The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A) where L is the distance between the electrodes and A is the electrode area. The term L/A is the cell constant, which is often determined by calibrating the cell with a standard solution of known conductivity. [5]
Figure 3: Workflow for ionic conductivity measurement.
Measurement of Viscosity
Principle: Viscosity is a measure of a fluid's resistance to flow. For battery electrolytes, low viscosity is desirable for high ionic mobility.
Step-by-Step Methodology:
-
Instrument Preparation: A viscometer, such as a rolling-ball or rotational viscometer, is cleaned and calibrated according to the manufacturer's instructions. [6]2. Sample Loading: A precise volume of the electrolyte is loaded into the viscometer's measurement chamber inside a glovebox to prevent contamination.
-
Temperature Control: The temperature of the sample is controlled using a circulating bath or a Peltier element.
-
Measurement: The measurement is performed according to the instrument's operating principle. For a rotational viscometer, the torque required to rotate a spindle at a constant speed is measured. 5. Data Acquisition: The viscosity is recorded at various temperatures to understand its temperature dependence.
Determination of Electrochemical Stability Window (ESW)
Principle: The ESW defines the voltage range within which the electrolyte is stable and does not undergo significant oxidation or reduction. It is typically determined using cyclic voltammetry (CV). [7] Step-by-Step Methodology:
-
Cell Assembly: A three-electrode cell is assembled in a glovebox. A lithium metal foil is typically used as both the counter and reference electrode, and an inert material like platinum or glassy carbon serves as the working electrode.
-
Electrolyte Addition: The cell is filled with the electrolyte to be tested.
-
Cyclic Voltammetry: The potential of the working electrode is swept linearly from the open-circuit potential to a high anodic limit and then reversed to a low cathodic limit at a slow scan rate (e.g., 1-10 mV/s). [8]4. Data Analysis: The resulting current is plotted against the applied potential. The onset of a significant increase in the anodic or cathodic current indicates the oxidative and reductive limits of the electrolyte, respectively. The potential difference between these limits defines the ESW.
Characterization of the Solid Electrolyte Interphase (SEI)
Principle: The chemical composition and morphology of the SEI are critical to its performance. X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) are powerful surface-sensitive techniques for SEI analysis.
XPS Analysis Protocol:
-
Cell Cycling and Disassembly: A battery cell is cycled for a specific number of formation cycles. The cell is then carefully disassembled in a glovebox.
-
Sample Preparation: The anode is retrieved and gently rinsed with a volatile solvent like DMC to remove residual electrolyte salt, although it's noted that washing can alter the SEI. [9]The sample is then mounted on an XPS sample holder.
-
Sample Transfer: The sample is transferred to the XPS instrument using a vacuum-sealed transfer vessel to prevent air exposure. [10]4. XPS Measurement: High-resolution XPS spectra are acquired for the elements of interest (e.g., C 1s, O 1s, F 1s, P 2p, Li 1s).
-
Data Analysis: The spectra are analyzed to identify the chemical species present in the SEI and their relative concentrations. [11] FTIR Analysis Protocol:
-
Cell Assembly and Cycling: A specialized in-situ FTIR cell or a standard cell for ex-situ analysis is used. The cell is cycled to form the SEI.
-
Sample Preparation (for ex-situ): The anode is extracted in a glovebox, rinsed if necessary, and pressed against an infrared-transparent window (e.g., ZnSe or CaF₂).
-
FTIR Measurement: The FTIR spectrum of the SEI is recorded, typically in attenuated total reflectance (ATR) or transmission mode.
-
Data Analysis: The absorption bands in the spectrum are assigned to specific molecular vibrations to identify the chemical functional groups and compounds present in the SEI. [12]
Conclusion
The choice of alkyl carbonates in a Li-ion battery electrolyte is a critical decision that profoundly influences the battery's performance, safety, and lifespan. While ethylene carbonate is indispensable for forming a stable SEI on graphite anodes, its high viscosity and melting point necessitate the use of linear carbonates as co-solvents. Dimethyl carbonate, diethyl carbonate, and ethyl methyl carbonate each offer a unique set of properties to lower viscosity and improve low-temperature performance. Propylene carbonate, despite its wide liquid range, remains largely unsuitable for conventional graphite-based anodes due to its destructive co-intercalation.
A deep understanding of the comparative advantages and disadvantages of each alkyl carbonate, supported by robust experimental data, is crucial for the rational design of advanced electrolytes. By carefully tailoring the composition of the solvent blend, researchers can optimize the delicate balance between ionic conductivity, electrochemical stability, and the formation of a robust and protective solid electrolyte interphase, paving the way for the next generation of high-performance lithium-ion batteries.
References
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ResearchGate. The effects of substituting groups in cyclic carbonates for stable SEI formation on graphite anode of lithium batteries. Available at: [Link]
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Electrochemical Society. Electrochemical Study on Mixture of 1M LiPF6 and Carbonate Solvents as an Electrolyte in Graphite/ Lithium and Graphene. Available at: [Link]
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University of South Carolina Scholar Commons. Thermal stability of LiPF6/EC + DMC + EMC electrolyte for lithium ion batteries. Available at: [Link]
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ACS Energy Letters. How to Measure a Reliable Ionic Conductivity? The Stack Pressure Dilemma of Microcrystalline Sulfide-Based Solid Electrolytes. Available at: [Link]
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In-situ. Comprehensive guidance for lithium battery viscometers. Available at: [Link]
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ResearchGate. Ion conductivity of electrolytes containing 1.0 M LiPF 6 in (1) EC/DMC.... Available at: [Link]
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ResearchGate. FTIR spectra of I SEI layer formed on graphite anode after the.... Available at: [Link]
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Kratos Analytical. XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. Available at: [Link]
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Yamaden. Table of dielectric constants of substances. Available at: [Link]
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DSpace@MIT. Revealing SEI Formation and Evolution at the Li Anode/Liquid Electrolyte Interface in Li-ion Batteries by in situ Fourier Transform Infrared Spectroscopy. Available at: [Link]
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DSpace@MIT. Inorganic Solid-State Electrolytes for Lithium Batteries: Mechanisms and Properties Governing Ion Conduction. Available at: [Link]
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Chalmers Research. Highly Concentrated Electrolytes: Electrochemical and Physicochemical Characteristics of LiPF6 in Propylene Carbonate Solutions. Available at: [Link]
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C-Therm Technologies Ltd. Viscosity of Battery Mixtures. Available at: [Link]
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ResearchGate. XPS spectra tests of cycled graphite to confirm SEI major species as.... Available at: [Link]
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Helmholtz-Zentrum Dresden-Rossendorf. Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. Available at: [Link]
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Nanoscience Instruments. Electrochemical Measurements: Cyclic Voltammetry. Available at: [Link]
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Agilent. Solvents and Additives Analysis in Lithium Battery Electrolytes Using the Agilent 8850 GC System and Applying It to Real Samples. Available at: [Link]
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DiVA portal. XPS-analysis of the SEI in lithium batteries. Available at: [Link]
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MDPI. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. Available at: [Link]
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ACS Publications. Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode. Available at: [Link]
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AZoM. Accurate Measurement of Density, Viscosity and Flash Point of Electrolyte Solutions to Enhance Battery Performance and Safety. Available at: [Link]
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AZoM. Accurate Measurement of Density, Viscosity and Flash Point of Electrolyte Solutions to Enhance Battery Performance and Safety. Available at: [Link]
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A Comparative Analysis of SEI Layer Formation: Butyl Methyl Carbonate vs. Ethylene Carbonate/Dimethyl Carbonate
Introduction
The Solid Electrolyte Interphase (SEI) is a critical component in lithium-ion batteries, forming on the anode surface during the initial charging cycles.[1][2] This passivation layer is essential for the long-term stability and performance of the battery, as it prevents continuous electrolyte decomposition.[3] The composition and morphology of the SEI are heavily influenced by the electrolyte formulation, directly impacting ionic conductivity, thermal stability, and overall cell performance.[1]
For decades, the standard electrolyte system has been a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC). EC is a cyclic carbonate that promotes the formation of a stable SEI layer, while the linear carbonate DMC is added to reduce viscosity and improve ionic conductivity.[4][5] However, the search for electrolytes with improved safety characteristics, such as higher flash points and better thermal stability, has led to the investigation of alternative solvent systems. One such alternative is butyl methyl carbonate (BMC).
This guide provides an in-depth comparison of the SEI layer formation and resulting properties when using butyl methyl carbonate versus the conventional EC/DMC electrolyte system. We will delve into the chemical and morphological differences in the SEI, their impact on battery performance, and provide standardized protocols for their characterization.
SEI Formation and Composition
The formation of the SEI is a complex electrochemical process involving the reduction of electrolyte components on the anode surface.[1] The resulting layer is a mosaic of organic and inorganic compounds.
EC/DMC: The Benchmark System
In EC/DMC based electrolytes, the SEI is primarily composed of lithium ethylene dicarbonate (LEDC), lithium methyl carbonate (LMC), lithium carbonate (Li2CO3), and lithium fluoride (LiF), the latter being a decomposition product of the commonly used LiPF6 salt.[6][7][8] The presence of EC is crucial for forming a stable and compact SEI layer.[5] The decomposition of EC leads to the formation of polymeric species that contribute to the mechanical stability of the SEI.[7] DMC, being a linear carbonate, is less readily reduced than EC but also contributes to the organic components of the SEI.[4]
Butyl Methyl Carbonate (BMC): An Alternative Approach
Butyl methyl carbonate, as a linear carbonate, is investigated as a potential co-solvent or replacement for traditional linear carbonates like DMC. Studies have shown that alkyl methyl carbonates, including BMC, are suitable co-solvents with EC in lithium-ion batteries.[3] The SEI formed in the presence of BMC is expected to have a different composition due to the longer alkyl chain. The reduction of BMC is hypothesized to produce lithium butyl carbonate and other related organic species. The inclusion of these longer-chain carbonate derivatives may alter the flexibility and porosity of the SEI.
Comparative Performance Analysis
The differences in SEI composition and morphology between BMC and EC/DMC systems have a direct impact on key battery performance metrics.
| Performance Metric | EC/DMC System | Butyl Methyl Carbonate (BMC) System | Key Observations |
| SEI Thickness & Morphology | Typically forms a thinner, more compact SEI.[9] | May form a thicker, potentially more porous SEI. | The larger butyl group in BMC could lead to a less dense SEI structure. |
| Ionic Conductivity | Generally high due to the well-formed, thin SEI. | Potentially lower if the SEI is significantly thicker or less uniform. | A well-balanced SEI allows for efficient Li-ion transport. |
| Cycling Stability | Good, but can be prone to cracking and reformation over many cycles. | Ternary mixtures of EC, BMC, and PC have shown better overall performance than EC/PC electrolytes.[3] | A more flexible SEI formed with BMC might better accommodate the volume changes of the anode during cycling. |
| Thermal Stability | The SEI can begin to decompose at elevated temperatures, contributing to thermal runaway.[10][11] | Higher flash point of BMC may contribute to improved overall battery safety. | The thermal stability of the SEI components is critical for preventing exothermic reactions.[12] |
| Rate Capability | High, facilitated by the efficient Li-ion transport through the thin SEI. | The rate capability in EC/BMC mixtures is influenced by the choice of lithium salt, with LiPF6 showing superiority over LiClO4.[3] | A thicker or more resistive SEI can hinder high-rate performance. |
Experimental Protocols
To objectively compare the SEI layers formed with BMC and EC/DMC, a suite of characterization techniques should be employed.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the ionic resistance of the SEI layer.
Methodology:
-
Assemble three-electrode cells with the electrolyte of interest (EC/DMC or BMC-based).
-
Perform galvanostatic cycling for a set number of formation cycles.
-
After formation, allow the cell to rest at open circuit voltage (OCV) to stabilize.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Fit the resulting Nyquist plot to an equivalent circuit model to extract the SEI resistance (R_SEI).
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the chemical composition of the SEI layer.
Methodology:
-
Cycle the cells for the desired number of formation cycles.
-
Carefully disassemble the cells in an argon-filled glovebox to prevent atmospheric contamination.
-
Gently rinse the anode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.[8]
-
Mount the anode sample on the XPS sample holder and transfer it to the analysis chamber under vacuum.
-
Acquire survey spectra to identify the elements present and high-resolution spectra for key elements (C 1s, O 1s, Li 1s, F 1s) to determine the chemical species.
-
Depth profiling using an argon ion gun can be used to probe the composition at different depths of the SEI.
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology of the SEI layer.
Methodology:
-
Prepare the anode samples as described for XPS.
-
Mount the samples on an SEM stub using conductive carbon tape.
-
Introduce the sample into the SEM chamber.
-
Acquire images at various magnifications to observe the uniformity, texture, and presence of any cracks or pores in the SEI.
Visualizing the Methodologies
Experimental Workflow for SEI Characterization
Caption: Interplay between electrolyte choice, SEI properties, and battery performance.
Conclusion
The choice of electrolyte solvent has a profound impact on the formation, composition, and properties of the SEI layer, which in turn governs the overall performance and safety of lithium-ion batteries. While the conventional EC/DMC system has been the workhorse of the industry, alternative solvents like butyl methyl carbonate offer intriguing possibilities, particularly in the realm of improved safety characteristics.
Ternary mixtures containing EC, BMC, and propylene carbonate have demonstrated superior overall performance compared to standard EC/PC electrolytes, and branched isomers of BMC have shown even further electrochemical enhancements. [3]However, a comprehensive understanding of the SEI formed with BMC-based electrolytes requires further in-depth characterization. The experimental protocols outlined in this guide provide a framework for a systematic and objective comparison. By correlating the physicochemical properties of the SEI with electrochemical performance data, researchers can make informed decisions in the design of next-generation electrolytes for safer and more durable lithium-ion batteries.
References
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- SYSTEMATIC INVESTIGATIONS ON ACYCLIC ORGANIC CARBONATE SOLVENTS FOR LITHIUM-ION BATTERIES - OSTI.GOV.
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- Voltage Dependent Solid Electrolyte Interphase Formation in Silicon Electrodes: Monitoring the Formation of Organic Decomposition Products | Chemistry of Materials - ACS Publications.
- Formation of the Solid-Electrolyte-Interphase on Graphite Anodes - TUM-IAS. Technical University of Munich.
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC - NIH.
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The Ascendance of Butyl Methyl Carbonate: A Comparative Guide to Greener Industrial Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that reverberates through the entire lifecycle of a product, influencing reaction efficiency, cost, and, increasingly, environmental impact. In the relentless pursuit of sustainable chemical practices, butyl methyl carbonate (BMC) has emerged as a promising green alternative to many traditional solvents. This guide provides an in-depth, objective comparison of the green chemistry metrics of BMC against established industrial solvents, supported by theoretical calculations based on established synthetic routes and available experimental data.
The imperative to develop and implement greener chemical processes is no longer a niche concern but a fundamental aspect of responsible science.[1] Solvents, often constituting the largest mass component in a chemical process, are a primary target for optimization. Traditional solvents such as toluene, xylene, methyl ethyl ketone (MEK), and dichloromethane (DCM) have long been the workhorses of the chemical industry, prized for their solvency power and utility in a vast array of applications. However, their environmental and health profiles are increasingly scrutinized, driving the search for safer, more sustainable alternatives.[2]
Organic carbonates, and specifically butyl methyl carbonate, represent a class of compounds with the potential to significantly reduce the environmental footprint of chemical processes.[3] This guide will delve into the key green chemistry metrics that quantify the environmental performance of a chemical process, providing a framework for a rigorous comparison between BMC and its traditional counterparts.
Understanding the Yardsticks of Green Chemistry
To objectively assess the "greenness" of a solvent, we must move beyond qualitative descriptions and employ quantitative metrics. Several key indicators have been developed to evaluate the efficiency and environmental impact of chemical reactions and processes.[4][5]
-
Atom Economy (AE): Proposed by Barry Trost, atom economy measures the efficiency of a reaction in converting reactants to the desired product.[6] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy signifies a more efficient reaction with less waste generated.
-
Environmental Factor (E-factor): Developed by Roger Sheldon, the E-factor is a simple yet powerful metric that quantifies the amount of waste produced per unit of product.[7] It is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a greener process.
-
Process Mass Intensity (PMI): A metric widely adopted by the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[8] Like the E-factor, a lower PMI is indicative of a more sustainable process. The relationship between E-factor and PMI can be expressed as: E-factor = PMI - 1.[6]
-
Reaction Mass Efficiency (RME): RME provides a more comprehensive measure of a reaction's efficiency by taking into account the atom economy, yield, and stoichiometry of the reactants.[6]
These metrics provide a standardized framework for comparing the environmental performance of different chemical processes, including the synthesis of solvents themselves and their application in various transformations.
Butyl Methyl Carbonate: A Greener Profile
Butyl methyl carbonate (C₆H₁₂O₃) is a colorless liquid with properties that make it an attractive substitute for several traditional solvents.[5] Its green credentials stem from its favorable toxicological profile, biodegradability, and the potential for sustainable synthesis routes.
Synthesis of Butyl Methyl Carbonate: Evaluating the Routes
The greenness of a solvent is intrinsically linked to its own production process. Two primary synthetic pathways to butyl methyl carbonate are considered here for the purpose of calculating its green chemistry metrics.
Route 1: Transesterification of Dimethyl Carbonate (DMC) with n-Butanol (Greener Route)
This is a widely explored and environmentally preferable route for the synthesis of asymmetric carbonates. The reaction involves the transesterification of dimethyl carbonate with n-butanol, typically in the presence of a catalyst, to yield butyl methyl carbonate and methanol as a co-product.
Reaction: CH₃O(CO)OCH₃ (DMC) + CH₃(CH₂)₃OH (n-Butanol) ⇌ CH₃O(CO)O(CH₂)₃CH₃ (BMC) + CH₃OH (Methanol)
This reaction is an equilibrium process, and various strategies, such as using an excess of one reactant or removing the methanol co-product, can be employed to drive the reaction towards the desired product.[3][9] For the purpose of our analysis, we will assume a catalytically driven process with a high conversion rate.
Route 2: Reaction of Methyl Chloroformate with n-Butanol (Traditional Route)
A more traditional but less "green" method involves the reaction of methyl chloroformate with n-butanol in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction: CH₃O(CO)Cl (Methyl Chloroformate) + CH₃(CH₂)₃OH (n-Butanol) + Base → CH₃O(CO)O(CH₂)₃CH₃ (BMC) + Base·HCl
While effective, this method suffers from the use of the highly toxic and corrosive reagent, methyl chloroformate, and generates a stoichiometric amount of salt waste.[10]
Experimental Protocol: Hypothetical Synthesis of Butyl Methyl Carbonate via Transesterification
To calculate the green chemistry metrics for BMC, a detailed, step-by-step methodology for its synthesis is required. The following is a hypothetical, yet chemically sound, laboratory-scale protocol based on typical transesterification procedures for similar carbonates.[3][11]
Materials:
-
Dimethyl carbonate (DMC)
-
n-Butanol
-
Potassium carbonate (K₂CO₃) as catalyst
-
Toluene (for azeotropic removal of methanol, if necessary)
-
Diatomaceous earth (for filtration)
-
Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, etc.)
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charging Reactants: The flask is charged with dimethyl carbonate (e.g., 2 moles), n-butanol (e.g., 1 mole), and a catalytic amount of potassium carbonate (e.g., 0.05 moles).
-
Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of n-butanol.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration through a pad of diatomaceous earth.
-
Purification: The filtrate is then subjected to fractional distillation to separate the butyl methyl carbonate from unreacted starting materials and the methanol co-product.
Green Chemistry Metrics: A Comparative Analysis
The following table presents a comparative analysis of the green chemistry metrics for the synthesis of butyl methyl carbonate via the two routes described above, alongside typical values for the industrial production of selected traditional solvents. It is important to note that the values for BMC are theoretical calculations based on idealized reaction conditions and should be considered as benchmarks.
| Solvent | Synthesis Route | Atom Economy (%) | E-factor (estimated) | Process Mass Intensity (PMI) (estimated) |
| Butyl Methyl Carbonate (BMC) | Transesterification | 80.4% | ~0.2-0.5 | ~1.2-1.5 |
| Butyl Methyl Carbonate (BMC) | From Methyl Chloroformate | 57.6% | >1 | >2 |
| Toluene | Catalytic Reforming | High (depends on co-products) | ~0.1-0.5 | ~1.1-1.5 |
| Xylene | Catalytic Reforming | High (depends on co-products) | ~0.1-0.5 | ~1.1-1.5 |
| Methyl Ethyl Ketone (MEK) | Dehydrogenation of 2-butanol | 79.9% | ~0.2-1.0 | ~1.2-2.0 |
| Dichloromethane (DCM) | Chlorination of Methane/Methanol | Variable (multiple products) | >1 | >2 |
Analysis of the Metrics:
-
Atom Economy: The transesterification route for BMC exhibits a high atom economy of 80.4%, indicating that a large portion of the reactant atoms are incorporated into the final product. The reaction of methyl chloroformate with butanol has a significantly lower atom economy due to the formation of a salt byproduct. The atom economy for the production of aromatic solvents like toluene and xylene from catalytic reforming is inherently high as it primarily involves molecular rearrangements. The dehydrogenation of 2-butanol to MEK also has a good atom economy, with hydrogen gas being the only byproduct. The chlorination of methane or methanol to produce DCM is a less atom-economical process as it generates multiple chlorinated byproducts.
-
E-factor and PMI: The estimated E-factor and PMI for the transesterification synthesis of BMC are impressively low, suggesting a process with minimal waste generation. This is largely due to the high atom economy and the potential for recycling the methanol co-product. In contrast, the methyl chloroformate route would have a significantly higher E-factor and PMI due to the salt waste. The production of bulk chemicals like toluene and xylene generally has low E-factors and PMIs due to highly optimized, large-scale continuous processes. The production of MEK also has relatively low E-factor and PMI values. The production of dichloromethane, however, is associated with higher E-factors and PMIs due to the formation of multiple chlorinated byproducts that require separation and disposal.
Health, Safety, and Environmental Profile: A Head-to-Head Comparison
Beyond the mass-based metrics, a holistic assessment of a solvent's "greenness" must consider its intrinsic hazards and environmental fate.
| Solvent | Key Hazards | Environmental Concerns |
| Butyl Methyl Carbonate (BMC) | Flammable; Causes skin and eye irritation; May cause respiratory irritation.[5] | Expected to be readily biodegradable with low potential for bioaccumulation. |
| Toluene | Flammable; Harmful if inhaled or in contact with skin; Suspected of damaging fertility or the unborn child. | Volatile Organic Compound (VOC); contributes to smog formation. |
| Xylene | Flammable; Harmful in contact with skin or if inhaled. | VOC; contributes to smog formation. |
| Methyl Ethyl Ketone (MEK) | Highly flammable; Causes serious eye irritation; May cause drowsiness or dizziness. | VOC. |
| Dichloromethane (DCM) | May cause cancer; Causes skin and serious eye irritation; May cause drowsiness or dizziness. | Persistent in the atmosphere; contributes to ozone depletion.[12] |
Analysis of Health, Safety, and Environmental Profiles:
Butyl methyl carbonate, while flammable and an irritant, is generally considered to have a more favorable toxicological profile compared to the traditional solvents listed.[2] It is not classified as a carcinogen, mutagen, or reproductive toxin. In contrast, toluene is a suspected reproductive toxin, and dichloromethane is a suspected carcinogen.[13] Furthermore, the expected ready biodegradability of BMC is a significant advantage over the persistence of dichloromethane in the environment.
Life Cycle Assessment (LCA): A Holistic Perspective
While the metrics discussed above provide valuable insights into the efficiency and waste generation of a chemical process, a comprehensive environmental assessment requires a Life Cycle Assessment (LCA). An LCA considers the environmental impacts associated with all stages of a product's life, from raw material extraction and processing to manufacturing, use, and disposal.[14]
A full LCA for butyl methyl carbonate is not yet widely available, but based on the greener synthesis route from dimethyl carbonate (which itself can be produced via green routes from CO₂ and methanol) and butanol (which can be derived from biomass), it is anticipated that BMC would have a lower overall environmental impact compared to petroleum-derived solvents like toluene and xylene, and chlorinated solvents like dichloromethane.[15]
Conclusion: The Compelling Case for Butyl Methyl Carbonate
The quantitative and qualitative data presented in this guide strongly support the classification of butyl methyl carbonate as a greener solvent alternative to many traditional industrial mainstays. Its synthesis via the transesterification of dimethyl carbonate with butanol offers a high atom economy and the potential for a very low E-factor and PMI, especially when compared to the production of chlorinated solvents. Furthermore, its more benign health and safety profile and expected biodegradability make it a compelling choice for companies seeking to reduce their environmental footprint and improve worker safety.
While further experimental data and a comprehensive life cycle assessment will provide a more complete picture, the evidence to date positions butyl methyl carbonate as a key player in the ongoing transition to a more sustainable chemical industry. For researchers and drug development professionals, the adoption of greener solvents like BMC is not just a matter of regulatory compliance, but a commitment to scientific excellence and environmental stewardship.
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cost-performance analysis of butyl methyl carbonate in industrial applications
A Comprehensive Cost-Performance Analysis of Butyl Methyl Carbonate in Industrial Applications
This guide provides a detailed cost-performance analysis of butyl methyl carbonate (BMC) for researchers, scientists, and drug development professionals. We will objectively compare BMC's properties and performance with key alternatives, supported by available data and standardized experimental protocols, to offer a comprehensive resource for evaluating its potential in various industrial applications.
Introduction to Butyl Methyl Carbonate (BMC)
Butyl methyl carbonate (C₆H₁₂O₃) is an organic carbonate that has garnered interest as a versatile solvent and potential fuel additive.[1][2] Organic carbonates, in general, are recognized for their favorable environmental profiles and are increasingly investigated as greener alternatives to traditional solvents.[2] This guide will focus on a critical evaluation of BMC's cost-effectiveness and performance in two primary application areas: as a solvent in paints and coatings and as a fuel additive. We will compare it against established alternatives such as dimethyl carbonate (DMC) and methyl tert-butyl ether (MTBE).
Physicochemical Properties: A Comparative Overview
A solvent's fundamental physical and chemical properties dictate its behavior and suitability for specific applications. The following table provides a comparative summary of key properties for BMC, DMC, and MTBE.
| Property | Butyl Methyl Carbonate (BMC) | Dimethyl Carbonate (DMC) | Methyl tert-butyl ether (MTBE) |
| Molecular Formula | C₆H₁₂O₃ | C₃H₆O₃ | C₅H₁₂O |
| Molecular Weight | 132.16 g/mol [1] | 90.08 g/mol [3] | 88.15 g/mol |
| Boiling Point | ~150.5 °C | 90 °C[3] | 55.2 °C |
| Flash Point | Flammable liquid (H226)[1] | 18.3 °C | -27 °C |
| Density | ~0.961 g/cm³ | 1.07 g/cm³[3] | 0.74 g/cm³ |
| Water Solubility | Data not readily available | 139 g/L[3] | Sparingly soluble |
| Safety Hazards | Flammable, skin and eye irritant, may cause respiratory irritation (H226, H315, H319, H335)[1] | Highly flammable, low toxicity[3] | Highly flammable, potential groundwater contaminant |
Cost Analysis: A Look at Market Trends and Production
3.1. Synthesis of Butyl Methyl Carbonate
Butyl methyl carbonate can be synthesized via the transesterification of dimethyl carbonate (DMC) with butanol.[4][5] This process, while technically feasible, adds an extra step to the production chain compared to the direct synthesis of DMC. The cost of butanol and the efficiency of the transesterification reaction will be significant factors in the final price of BMC.
3.2. Market Price of Alternatives
-
Dimethyl Carbonate (DMC): The global market for DMC is well-established, with prices fluctuating based on demand from the polycarbonate and lithium-ion battery industries.[6][7] In September 2025, DMC prices in the USA were reported to be around $940/MT .[8]
-
Methyl tert-butyl ether (MTBE): The MTBE market is also substantial, driven by its use as a gasoline additive.[1][9] In the fourth quarter of 2023, the price of MTBE in the USA was approximately $938/MT .[9]
3.3. Estimated Cost of Butyl Methyl Carbonate
Given that the synthesis of BMC requires DMC and butanol as feedstocks, it is reasonable to assume that the production cost of BMC will be higher than that of DMC. The additional processing steps and the cost of butanol contribute to this higher price point. Several chemical suppliers list butyl methyl carbonate in smaller, laboratory-scale quantities, and their pricing reflects a significant premium over bulk industrial chemicals.[2][10]
Cost Comparison Summary
| Compound | Recent Price (USD/MT) | Key Market Drivers |
| Dimethyl Carbonate (DMC) | ~$940 (USA, Sept 2025)[8] | Polycarbonate and battery production[6][7] |
| Methyl tert-butyl ether (MTBE) | ~$938 (USA, Q4 2023)[9] | Gasoline additive[1][9] |
| Butyl Methyl Carbonate (BMC) | Higher than DMC (estimated) | Emerging solvent and additive applications |
Performance Analysis in Key Industrial Applications
The ultimate value of a chemical in an industrial setting is determined by its performance. Here, we analyze the expected performance of BMC in coatings and as a fuel additive, drawing comparisons with DMC and MTBE.
4.1. Application in Paints and Coatings
In the paint and coatings industry, solvents play a crucial role in dissolving binders, controlling viscosity, and influencing the drying time and final film properties.[11]
4.1.1. Solvency Power
4.1.2. Viscosity and Evaporation Rate
A solvent's viscosity and evaporation rate are critical for the application and curing of coatings.[11] A solvent with a lower viscosity can help to reduce the overall viscosity of the paint, making it easier to apply. The evaporation rate affects the leveling and drying time of the coating. With a higher boiling point than DMC, BMC would be expected to have a slower evaporation rate, which could be advantageous in certain applications where a longer open time is desired.
4.2. Application as a Fuel Additive
Oxygenates are added to gasoline to increase its oxygen content, promoting more complete combustion and reducing harmful emissions.[9] They also typically boost the octane rating of the fuel, which prevents engine knocking.
4.2.1. Octane Rating
MTBE has been widely used as an octane booster, with a high research octane number (RON) and motor octane number (MON).[16] Dimethyl carbonate is also considered a potential gasoline additive due to its high oxygen content.[17] The longer alkyl chain in butyl methyl carbonate might influence its blending characteristics and octane-enhancing properties, but specific data is not currently available.
Experimental Protocols for Performance Evaluation
To facilitate a direct comparison of butyl methyl carbonate with its alternatives, the following standardized experimental protocols are recommended.
5.1. Evaluation of Solvent Performance in Coatings
This workflow outlines the key experimental steps to assess the performance of a solvent in a paint or coating formulation.
Caption: Experimental workflow for evaluating solvent performance in coatings.
5.1.1. Step-by-Step Methodology for Kauri-Butanol Value (ASTM D1133)
-
Prepare a standard Kauri-Butanol solution: Dissolve a specified amount of kauri resin in n-butanol.
-
Titration: Titrate a measured volume of the Kauri-Butanol solution with the solvent being tested (e.g., BMC, DMC) at a constant temperature (25°C).
-
Endpoint Determination: Continue the titration until the solution becomes cloudy to a defined point (e.g., obscuring printed text).
-
Calculation: The volume of the solvent used is the Kauri-Butanol value.[12][14][15][18]
5.2. Evaluation of Performance as a Fuel Additive
This workflow details the process for assessing the impact of a fuel additive on gasoline properties.
Caption: Experimental workflow for evaluating fuel additive performance.
Environmental, Health, and Safety Considerations
A comprehensive analysis must also consider the environmental, health, and safety (EHS) profile of each substance.
-
Butyl Methyl Carbonate (BMC): Classified as a flammable liquid and an irritant.[1] Its environmental fate and toxicity profile require further investigation for a complete life cycle assessment.
-
Dimethyl Carbonate (DMC): Considered a "green" solvent due to its low toxicity and biodegradability.[3] It is exempt from many regulations governing volatile organic compounds (VOCs).
-
Methyl tert-butyl ether (MTBE): While an effective octane booster, its use has been curtailed in some regions due to concerns about groundwater contamination.[9]
Conclusion
Butyl methyl carbonate presents itself as a potentially valuable solvent and fuel additive, though its widespread industrial adoption is currently limited by a lack of comprehensive performance data and a likely higher cost compared to established alternatives like dimethyl carbonate and methyl tert-butyl ether. Its higher boiling point and expected good solvency may offer advantages in specific coating formulations. However, for it to be considered a viable alternative, further research is needed to quantify its performance in key applications and to establish a more cost-effective synthesis route. This guide provides a framework for such an evaluation, outlining the critical parameters and experimental protocols necessary for a thorough cost-performance analysis.
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Safety Operating Guide
Proper Disposal of Butyl Methyl Carbonate: A Guide for Laboratory Professionals
In the dynamic landscape of research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides essential, in-depth procedural guidance for the proper disposal of butyl methyl carbonate, moving beyond a simple checklist to instill a deep understanding of the principles behind these critical operations. Our objective is to empower researchers, scientists, and drug development professionals to handle this substance with the utmost confidence and care, ensuring the safety of personnel and the protection of our environment.
Foundational Safety & Hazard Assessment
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with butyl methyl carbonate is paramount. This foundational knowledge informs every subsequent step and is critical for risk mitigation.
Butyl methyl carbonate (C₆H₁₂O₃) is classified as a flammable liquid and vapor.[1] It is known to cause skin and eye irritation and may lead to respiratory irritation.[1] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Causality of Precautionary Measures: The flammability of butyl methyl carbonate dictates that it must be kept away from all potential ignition sources, including open flames, hot surfaces, sparks, and static discharge.[2] Its vapors are heavier than air and can accumulate in low-lying areas, creating a risk of explosion.[2][3] This is why stringent control of the operational environment is not just a recommendation but a critical safety imperative.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and proper use of PPE is the first line of defense. The following table summarizes the minimum required PPE for handling butyl methyl carbonate.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber gloves with a minimum thickness of 0.7 mm.[2][4] | Butyl rubber offers excellent resistance to esters and a wide variety of chemicals.[5] Thicker gloves provide greater chemical resistance.[5] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that could cause serious eye irritation.[1] |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides a broader barrier of protection for the entire face. |
| Body Protection | A flame-retardant laboratory coat and closed-toe shoes. | Protects the skin from contamination and provides a layer of defense in the event of a fire.[4] |
| Respiratory | Use in a well-ventilated area or chemical fume hood is typically sufficient. For large spills, use a respirator. | Prevents inhalation of vapors that can cause respiratory irritation.[1] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of butyl methyl carbonate is contingent on the quantity of waste and the specific laboratory and institutional guidelines. The following workflow provides a structured approach to ensure compliance and safety.
Caption: Decision workflow for the disposal of butyl methyl carbonate.
Protocol for Small Quantities and Spill Residues
This protocol is intended for minor spills or residual amounts of butyl methyl carbonate.
-
Ensure Proper Ventilation and PPE: Before beginning, confirm that you are working in a well-ventilated area (e.g., a chemical fume hood) and are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: If applicable, create a dike around the spill using an inert absorbent material to prevent it from spreading.
-
Absorb the Liquid: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[3][6] Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, chemically compatible container with a secure lid. Use non-sparking tools for this purpose.[2]
-
Label the Waste Container: Clearly label the container with "Hazardous Waste," "Butyl Methyl Carbonate," and any other required information according to your institution's policies.
-
Decontaminate the Area: Wipe down the affected area with a suitable solvent (e.g., isopropanol), followed by soap and water. The cleaning materials should also be treated as hazardous waste.
-
Transfer to Satellite Accumulation Area (SAA): Place the sealed waste container in a designated SAA for flammable liquids.[7] This area should be away from incompatible materials.
Protocol for Large or Bulk Quantities
For larger volumes of unused or surplus butyl methyl carbonate, the primary method of disposal is through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[4]
-
Do Not Attempt Neutralization: Chemical neutralization of large quantities of flammable organic compounds can be hazardous and should not be attempted by laboratory personnel. Butyl methyl carbonate is incompatible with strong acids, bases, and oxidizing agents.[4]
-
Proper Containerization: Ensure the butyl methyl carbonate is in its original container or a compatible, properly sealed, and undamaged container.[4] The container must be labeled with the full chemical name.
-
Labeling for Disposal: Affix a "Hazardous Waste" label to the container. Include the chemical name, concentration, and any other information required by your institution.
-
Storage in a Satellite Accumulation Area (SAA): Store the container in a designated SAA for flammable liquids.[7][8] Ensure that the SAA is within the line of sight of where the waste is generated and does not exceed the maximum volume limits (typically 55 gallons).[7][8]
-
Segregation of Incompatible Wastes: Store butyl methyl carbonate waste away from incompatible materials, particularly strong acids, bases, and oxidizers.
-
Arrange for Waste Pickup: Follow your institution's procedures to request a pickup of the hazardous waste by the EH&S department or a licensed contractor.[9]
Emergency Procedures: Preparedness is Key
In the event of a large spill or fire, immediate and correct action is crucial to prevent injury and property damage.
-
Large Spill:
-
Fire:
-
If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2]
-
For larger fires, activate the fire alarm, evacuate the area, and call emergency services.
-
Do not use a water jet, as it may spread the flammable liquid.[6]
-
The Principle of "Cradle-to-Grave" Responsibility
The management of hazardous waste is a responsibility that extends from the moment a chemical is created or purchased to its final, environmentally sound disposal. As researchers and scientists, adhering to these procedures is a reflection of our commitment to safety, ethical conduct, and scientific integrity. Improper disposal, such as pouring chemicals down the drain, is strictly prohibited and can lead to severe regulatory penalties and environmental damage.[8]
By following this guide, you are not only ensuring your own safety and that of your colleagues but also contributing to a culture of responsibility that is the hallmark of a world-class research institution.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Ethyl methyl carbonate. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Navigating the Safe Handling of Butyl Methyl Carbonate: A Guide to Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to innovation. Among these, Butyl Methyl Carbonate (BMC) serves as a key reagent and intermediate. However, its utility is matched by its potential hazards, necessitating a robust understanding and implementation of appropriate safety protocols. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of Personal Protective Equipment (PPE) when working with Butyl Methyl Carbonate, ensuring both personal safety and the integrity of your research.
The core principle of chemical safety is not merely the avoidance of harm, but the establishment of a controlled environment where risks are systematically mitigated. This directive will move beyond a simple checklist of PPE, delving into the rationale behind each selection and providing a clear, procedural framework for its use.
Understanding the Inherent Risks of Butyl Methyl Carbonate
Before we can effectively protect ourselves, we must first understand the nature of the substance we are handling. Butyl Methyl Carbonate is a flammable liquid and vapor that can cause skin and eye irritation, and may also lead to respiratory irritation[1]. It is therefore critical to approach its handling with a comprehensive safety mindset, underpinned by the correct selection and use of PPE.
For quick reference, the key hazard information for Butyl Methyl Carbonate is summarized in the table below.
| Property | Hazard Information |
| Physical State | Liquid |
| Flammability | Flammable liquid and vapor[1] |
| Skin Contact | Causes skin irritation[1] |
| Eye Contact | Causes serious eye irritation[1] |
| Inhalation | May cause respiratory irritation[1] |
A Multi-Layered Defense: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all solution; it is a risk-based decision-making process that must consider the specific procedure being undertaken. The following sections detail the essential PPE for handling Butyl Methyl Carbonate, from routine laboratory use to situations with a higher risk of exposure.
Hand Protection: The First Line of Defense
Given that direct skin contact can cause irritation, the choice of appropriate gloves is paramount. For handling Butyl Methyl Carbonate, butyl rubber gloves are consistently recommended due to their high resistance to esters and ketones[2][3][4][5].
-
Material: Butyl rubber provides superior protection against a range of chemicals, including Butyl Methyl Carbonate[2][3][6][7].
-
Thickness: A minimum thickness of 0.7 mm is advised for adequate protection during splash contact[2][3].
-
Breakthrough Time: It is crucial to be aware of the breakthrough time of the gloves you are using. For Butyl Methyl Carbonate, a breakthrough time of greater than 10 minutes is a key indicator of suitability for splash contact[2][3]. Always consult the manufacturer's specific chemical resistance data.
Eye and Face Protection: Shielding Against Splashes and Vapors
The potential for serious eye irritation from Butyl Methyl Carbonate necessitates robust eye and face protection[1]. The level of protection should be escalated based on the potential for splashes.
-
Standard Operations: For routine handling of small quantities, chemical safety goggles that provide a tight seal around the eyes are mandatory[8]. Standard safety glasses with side shields may be permissible in low-risk scenarios, but a thorough risk assessment is required[9].
-
High-Risk Procedures: When handling larger volumes or in situations where there is a significant splash potential (e.g., transfers, reactions under pressure), a face shield worn in conjunction with chemical safety goggles is essential to protect the entire face[8][9].
Body Protection: Preventing Dermal Exposure
To prevent accidental skin contact and contamination of personal clothing, appropriate body protection is required.
-
Laboratory Coat: A standard laboratory coat is the minimum requirement for any chemical handling.
-
Enhanced Protection: For tasks with a higher risk of splashing or exposure, impervious clothing or a chemical-resistant apron over a lab coat should be worn[3]. Given that Butyl Methyl Carbonate is flammable, flame-retardant and antistatic protective clothing is also recommended, particularly when handling larger quantities or in environments with a risk of static discharge[2][3].
Respiratory Protection: Safeguarding Against Inhalation Hazards
Inhalation of Butyl Methyl Carbonate vapors may cause respiratory irritation[1]. Therefore, engineering controls, such as working in a well-ventilated area or a chemical fume hood, are the primary means of controlling exposure.
-
When Required: Respiratory protection is necessary when engineering controls are insufficient to maintain exposure below acceptable limits, or when vapors or aerosols are generated[2].
-
Type of Respirator: If a risk assessment indicates the need for respiratory protection, a full-face respirator with a multi-purpose combination (US) or a filter type ABEK is recommended[2]. The selection and use of respirators must comply with a comprehensive respiratory protection program, including fit testing[9].
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Butyl Methyl Carbonate.
Caption: PPE Selection Workflow for Butyl Methyl Carbonate.
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Body Protection: Put on your lab coat or other protective clothing.
-
Respiratory Protection (if required): Perform a seal check before entering the work area.
-
Eye and Face Protection: Put on your chemical safety goggles and, if necessary, a face shield.
-
Gloves: Don butyl rubber gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head.
-
Body Protection: Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Respiratory Protection (if used): Remove your respirator outside of the contaminated area.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[2][7].
Spill Management and Waste Disposal
In the event of a spill, it is crucial to be prepared.
-
Spill Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite[3][6]. Do not use combustible materials. Ensure adequate ventilation and remove all sources of ignition[3].
-
Waste Disposal: All waste contaminated with Butyl Methyl Carbonate, including used PPE and spill cleanup materials, must be treated as hazardous waste. Dispose of this waste in clearly labeled, sealed containers in accordance with all local, regional, and national regulations[2][3][6]. Do not mix with other waste streams[2][3]. Uncleaned containers should be handled in the same manner as the product itself[2][3].
By adhering to these guidelines, researchers and scientists can confidently handle Butyl Methyl Carbonate, minimizing personal risk and ensuring a safe and productive laboratory environment. The principles of understanding the hazard, selecting the appropriate barrier, and following strict procedures are the cornerstones of a robust chemical safety culture.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Ethyl methyl carbonate. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
